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  • Product: 2-Methylphenyl piperidine-1-sulfonate
  • CAS: 61580-60-7

Core Science & Biosynthesis

Foundational

2-Methylphenyl piperidine-1-sulfonate physical and chemical properties

This technical guide provides a comprehensive overview of the physical, chemical, and speculative biological properties of 2-Methylphenyl piperidine-1-sulfonate, a molecule of interest to researchers in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the physical, chemical, and speculative biological properties of 2-Methylphenyl piperidine-1-sulfonate, a molecule of interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, and potential applications, grounded in the established principles of organic and medicinal chemistry.

Molecular Identification and Core Properties

2-Methylphenyl piperidine-1-sulfonate, systematically named 1-(2-methylphenyl)sulfonylpiperidine, is a sulfonamide derivative incorporating a piperidine ring and a tolyl group.

Structural and General Data
PropertyValueSource(s)
IUPAC Name 1-(2-methylphenyl)sulfonylpiperidine[1]
Synonyms 1-(o-tolylsulfonyl)piperidine, 1-(2-methylbenzenesulfonyl)piperidineN/A
CAS Number 1158514-20-5[1]
Molecular Formula C₁₂H₁₇NO₂S[1]
Molecular Weight 239.34 g/mol [1]
Canonical SMILES CC1=CC=CC=C1S(=O)(=O)N2CCCCC2[1]
InChIKey YBVGSBLOJNTMMA-UHFFFAOYSA-N[1]
Predicted Physicochemical Properties
PropertyPredicted ValueSource(s)
XLogP3-AA 2.3[2]
Topological Polar Surface Area 45.8 Ų[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bond Count 2[1]
Physical State Solid (predicted)Inferred

The predicted LogP suggests moderate lipophilicity, indicating that the compound is likely to have good solubility in a range of organic solvents and potentially possess the ability to cross biological membranes. The polar surface area is within a range often associated with orally bioavailable drugs.

Synthesis and Purification

The synthesis of N-arylsulfonylpiperidines is a well-established transformation in organic chemistry. A common and reliable method involves the reaction of a sulfonyl chloride with a secondary amine in the presence of a base.

General Synthesis Workflow

The synthesis of 1-(2-methylphenyl)sulfonylpiperidine can be achieved by the nucleophilic substitution of 2-methylbenzenesulfonyl chloride with piperidine.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product cluster_workup Work-up & Purification A 2-Methylbenzenesulfonyl Chloride C Base (e.g., Triethylamine, Pyridine) Solvent (e.g., Dichloromethane, THF) A->C Reacts with B Piperidine B->C D 2-Methylphenyl piperidine-1-sulfonate C->D Forms E Aqueous Wash D->E Subjected to F Drying & Solvent Removal E->F G Column Chromatography F->G G->D Yields pure product

Caption: General workflow for the synthesis of 2-Methylphenyl piperidine-1-sulfonate.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of analogous sulfonamides.[3][4]

Materials:

  • Piperidine

  • 2-Methylbenzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-methylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methylphenyl piperidine-1-sulfonate.

Spectroscopic Characterization

While specific experimental spectra for 1-(2-methylphenyl)sulfonylpiperidine are not publicly available, the expected spectral data can be reliably predicted based on the analysis of closely related structures, such as 1-tosylpiperidine and other N-arylsulfonylpiperidines.[5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tolyl group and the aliphatic protons of the piperidine ring.

  • Aromatic Region (δ 7.0-8.0 ppm): Four protons on the tolyl ring will likely appear as a set of multiplets. The ortho-methyl group will influence the chemical shifts of the adjacent aromatic protons.

  • Piperidine α-Protons (δ ~3.0-3.5 ppm): The four protons on the carbons adjacent to the nitrogen will be deshielded by the sulfonyl group and will likely appear as a multiplet.

  • Piperidine β- and γ-Protons (δ ~1.4-1.8 ppm): The remaining six protons of the piperidine ring will appear as a complex multiplet in the aliphatic region.

  • Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group on the tolyl ring will appear as a singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will show characteristic signals for the aromatic, aliphatic, and methyl carbons.

  • Aromatic Carbons (δ 125-145 ppm): Six signals are expected for the six distinct carbons of the tolyl ring.

  • Piperidine α-Carbons (δ ~47 ppm): The two carbons adjacent to the nitrogen will be deshielded.

  • Piperidine β-Carbons (δ ~26 ppm):

  • Piperidine γ-Carbon (δ ~24 ppm):

  • Methyl Carbon (δ ~21 ppm):

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by strong absorptions characteristic of the sulfonyl group.

  • S=O Asymmetric Stretch: ~1340 cm⁻¹

  • S=O Symmetric Stretch: ~1160 cm⁻¹

  • C-H Aromatic and Aliphatic Stretches: ~2800-3100 cm⁻¹

  • C-N Stretch: ~1100-1200 cm⁻¹

Mass Spectrometry (Predicted)

Under electrospray ionization (ESI), the molecule is expected to show a strong protonated molecular ion peak [M+H]⁺ at m/z 240.1. Fragmentation patterns would likely involve the loss of the sulfonyl group or cleavage of the piperidine ring.[6]

Reactivity and Potential Applications

The piperidine and sulfonamide moieties are considered "privileged structures" in medicinal chemistry, appearing in a wide array of biologically active compounds.[7][8]

Chemical Reactivity

The sulfonamide linkage is generally stable to a wide range of reaction conditions. The aromatic ring can undergo electrophilic substitution, with the sulfonylpiperidine group acting as a deactivating, meta-directing group. The piperidine ring is relatively unreactive due to the electron-withdrawing nature of the sulfonyl group.

Potential Biological and Pharmacological Relevance

While no specific biological activity has been reported for 1-(2-methylphenyl)sulfonylpiperidine, the broader class of N-arylsulfonylpiperidines has been investigated for a range of therapeutic applications:

  • Enzyme Inhibition: Sulfonamide-containing compounds are known to inhibit various enzymes.[7]

  • Antibacterial Agents: The sulfonamide functional group is a classic pharmacophore in antibacterial drugs.[7][8]

  • Anticancer Activity: Some aromatic sulfonamides with a condensed piperidine moiety have shown potential as anticancer agents by inducing oxidative stress.[9]

  • Central Nervous System (CNS) Activity: The piperidine scaffold is present in many CNS-active drugs.[10]

The 2-methyl substitution on the phenyl ring may influence the compound's conformational preferences and its interactions with biological targets compared to its unsubstituted or 4-methyl (tosyl) analogue.

Safety and Toxicology

Specific toxicological data for 1-(2-methylphenyl)sulfonylpiperidine are not available. However, information on related compounds can provide guidance for safe handling.

General Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

  • Avoid inhalation of dust or vapors.[12]

  • Avoid contact with skin and eyes.[12]

Toxicological Profile of Related Compounds
  • Piperidine: The parent heterocycle, piperidine, is toxic by inhalation and in contact with skin, and it can cause severe skin burns and eye damage.[13]

  • Aryl Sulfonic Acids: These compounds can be corrosive and should be handled with care.[3]

  • Sulfonamides: While many sulfonamide-based drugs are safe, some can cause allergic reactions.[14]

Given the lack of specific data, 1-(2-methylphenyl)sulfonylpiperidine should be handled as a potentially hazardous substance. A full risk assessment should be conducted before any experimental work.

Conclusion

2-Methylphenyl piperidine-1-sulfonate is a compound with a structural framework that suggests potential for biological activity. This guide has provided a comprehensive overview of its known and predicted properties, a detailed protocol for its synthesis, and a summary of its potential applications and safety considerations. Further experimental investigation is required to fully elucidate its physical, chemical, and biological characteristics.

References

  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR of (1-Tosylpiperidin-2-yl)methanol.
  • Khalid, H., et al. (2012). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 443-448.
  • Cui, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2581. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • ResearchGate. (2020). Design, synthesis, and biological evaluation of aryl piperazines with potential as antidiabetic agents via the stimulation of glucose uptake and inhibition of NADH:ubiquinone oxidoreductase | Request PDF.
  • AK Scientific, Inc. (n.d.). 1-Methylsulfonylpiperidine-4-sulfonyl chloride Safety Data Sheet.
  • Cheméo. (2025). 1-tosylpiperidine.
  • Guidechem. (n.d.). 1-(2-methylphenyl)sulfonylpiperidine 1158514-20-5 wiki.
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Evotec. (n.d.). N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide.
  • Madácsi, R., et al. (2013). Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. Medicinal Chemistry, 9(7), 911-9. [Link]

  • NextSDS. (n.d.). 4-(aminomethyl)piperidine-1-sulfonamide hydrochloride — Chemical Substance Information.
  • Al-Harthi, S., & Al-Ghamdi, S. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Applied Sciences, 16, 1-10.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health.
  • ResearchGate. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • PubChem. (n.d.). 1-(2,4-dimethylphenyl)sulfonyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide.
  • ResearchGate. (2026). (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.
  • PubChem. (n.d.). N-(2-amino-5-methylphenyl)piperidine-1-sulfonamide.
  • PubChem. (n.d.). Piperidine, 1-(p-tolylsulfonyl)-.
  • Combi-Blocks. (2026). QJ-4980 - Safety Data Sheet.
  • Google Patents. (n.d.). Synthesis method of 4-(toluene-4-sulfonyl oxygen) piperidine-1- carboxylic tert-butyl ester.
  • Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 283-288.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Manolov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Wang, L., et al. (2020). Design, synthesis and biological evaluation of 1-aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1085-1095.
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 186-194. [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of 1-aryldonepezil analogues as anti-Alzheimer's disease agents. Future Medicinal Chemistry. [Link]

  • PubChem. (n.d.). Piperidine-1-sulfonyl chloride.
  • Shaaban, M. M., et al. (2020). Design, synthesis, biological evaluation and in silico studies of certain aryl sulfonyl hydrazones conjugated with 1,3-diaryl pyrazoles as potent metallo-β-lactamase inhibitors. Bioorganic Chemistry, 105, 104386.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
  • NIST. (n.d.). Piperidine.
  • NextSDS. (n.d.). 1-[(2-nitrophenyl)sulfonyl]piperidine — Chemical Substance Information.
  • Kumar, V., et al. (2022). N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA. European Journal of Medicinal Chemistry, 246, 114774. [Link]

  • Wrigley, J., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1383-1392.
  • ResearchGate. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • CymitQuimica. (n.d.). CAS 4096-20-2: N-Phenylpiperidine.

Sources

Exploratory

An In-depth Technical Guide to the Safety and Toxicity of 2-Methylphenyl piperidine-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive analysis of the potential safety and toxicity profile of 2-Methylphenyl piperidine-1-sulfonate. Due to the limi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the potential safety and toxicity profile of 2-Methylphenyl piperidine-1-sulfonate. Due to the limited publicly available data for this specific molecule, this document leverages a data-driven approach by examining structurally related analogs, including 2-methylpiperidine and various piperidine-based sulfonamides. By synthesizing information from Safety Data Sheets (SDS), toxicological studies, and chemical property databases of these analogs, this guide offers a predictive overview of the compound's likely hazards, handling procedures, and toxicological endpoints. The subsequent sections will delve into hazard identification, first aid and emergency protocols, safe handling and storage, and a detailed toxicological assessment. All information is supported by authoritative citations to ensure scientific integrity.

Compound Identification and Structural Analogs

2-Methylphenyl piperidine-1-sulfonate is a chemical compound containing a 2-methylphenyl group attached to a piperidine ring via a sulfonate linkage. Its precise toxicological profile is not well-documented in readily accessible literature. Therefore, this guide will draw inferences from the known properties of its core structural components and related molecules.

Core Structural Components:

  • Piperidine: A saturated heterocyclic amine that is a common scaffold in many pharmaceuticals and bioactive molecules.[1][2] The piperidine ring itself is known to be well-absorbed through inhalation, ingestion, and dermal contact.[1]

  • 2-Methylphenyl Group: A toluene moiety attached to the sulfonate group. The metabolic fate of this group can influence the overall toxicity.

  • Sulfonate Group: A functional group that can influence the solubility and reactivity of the molecule. Sulfonamides, a related class of compounds, are known for their antimicrobial and other therapeutic activities.[3]

Primary Structural Analogs for Data Extrapolation:

  • 2-Methylpiperidine: A simple methylated derivative of piperidine. Its SDS provides crucial information on the hazards associated with the substituted piperidine ring.[4]

  • Piperidine: The parent heterocycle, for which extensive toxicological data is available.[1][5][6][7][8]

  • Other Piperidine Sulfonamides: Data from various piperidine sulfonamide derivatives will be used to infer the potential biological activity and toxicity of the sulfonate linkage.

Hazard Identification and Classification

Based on the analysis of its structural analogs, 2-Methylphenyl piperidine-1-sulfonate is anticipated to possess the following hazards. It is crucial to handle this compound with the assumption that it is hazardous until specific data becomes available.

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryHazard StatementBasis of Classification
Acute Toxicity (Oral)Category 3/4H301/H302: Toxic/Harmful if swallowedBased on data for piperidine and its derivatives.[5][6]
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skinPiperidine and its derivatives show significant dermal toxicity.[5][6][8][9]
Acute Toxicity (Inhalation)Category 3H331: Toxic if inhaledInhalation of piperidine vapors is a known hazard.[5][6][8][9]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damagePiperidine is a corrosive substance.[5][8]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageCorrosive nature of the piperidine moiety.[5]

Visualizing the Hazard Identification Process:

Hazard_Identification cluster_analogs Structural Analogs cluster_core Core Compound cluster_hazards Predicted Hazards 2-Methylpiperidine 2-Methylpiperidine 2-Methylphenyl_piperidine-1-sulfonate 2-Methylphenyl_piperidine-1-sulfonate 2-Methylpiperidine->2-Methylphenyl_piperidine-1-sulfonate Informs on substituted piperidine ring Piperidine Piperidine Piperidine->2-Methylphenyl_piperidine-1-sulfonate Provides baseline toxicity of the core ring Sulfonamides Sulfonamides Sulfonamides->2-Methylphenyl_piperidine-1-sulfonate Suggests potential biological activity Acute_Toxicity Acute_Toxicity 2-Methylphenyl_piperidine-1-sulfonate->Acute_Toxicity Corrosivity Corrosivity 2-Methylphenyl_piperidine-1-sulfonate->Corrosivity Eye_Damage Eye_Damage 2-Methylphenyl_piperidine-1-sulfonate->Eye_Damage

Caption: Inferred hazard identification workflow for 2-Methylphenyl piperidine-1-sulfonate.

First-Aid and Emergency Procedures

Immediate medical attention is paramount in case of exposure. The following procedures are recommended based on the anticipated hazards.

Experimental Protocol: Emergency Response to Exposure

  • Inhalation:

    • Immediately move the exposed individual to fresh air.

    • If breathing is difficult or has stopped, provide artificial respiration.

    • Seek immediate medical attention.[4][5][9]

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.

    • Flush the affected skin area with large amounts of water for at least 15 minutes.[4]

    • Seek immediate medical attention.[4][9]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9]

    • Remove contact lenses if present and easy to do so. Continue rinsing.

    • Seek immediate medical attention.[4][9]

  • Ingestion:

    • Do NOT induce vomiting.[4][9]

    • If the person is conscious, rinse their mouth with water.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.[4][9]

Safe Handling, Storage, and Disposal

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4][10]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][9][10]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][9][10]

  • Wash hands thoroughly after handling.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Store locked up.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • It is recommended to use a licensed professional waste disposal service.[9]

Toxicological Profile: An Evidence-Based Extrapolation

The toxicological properties of 2-Methylphenyl piperidine-1-sulfonate have not been fully investigated.[4] The following information is a synthesis of data from its structural analogs.

Acute Toxicity:

Route of ExposureAnalog CompoundLD50/LC50SpeciesReference
OralPiperidine133 - 740 mg/kgRat[1]
Dermal2-Methylpiperidine276 mg/kgRabbit[9]
Inhalation2-Methylpiperidine6,000 mg/m³ (2h)Mouse[9]

Skin and Eye Irritation:

  • Based on data for 2-methylpiperidine and piperidine, the compound is expected to be corrosive to the skin and eyes, potentially causing severe burns and irreversible eye damage.[4][5][8][9]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

  • Mutagenicity: Some data for related compounds suggests potential for genotoxicity. For instance, genotoxicity in vitro has been observed for some piperidine derivatives.[9]

  • Carcinogenicity: There is no conclusive evidence to suggest that piperidine is carcinogenic.[1]

  • Reproductive Toxicity: Limited evidence suggests that piperidine may have the potential to damage a developing fetus.[8]

Potential Neurological Effects:

  • Piperidine is a biogenic amine that can act as a neuromodulator.[7] Some piperidine derivatives, such as methoxphenidine, are known to have psychoactive effects and act as NMDA receptor antagonists.[11][12] Therefore, 2-Methylphenyl piperidine-1-sulfonate could potentially exhibit neurological activity, although its specific mode of action is unknown.

Visualizing the Relationship Between Structure and Potential Toxicity:

Toxicity_Pathway cluster_compound 2-Methylphenyl piperidine-1-sulfonate cluster_effects Potential Toxicological Effects Compound 2-Methylphenyl Group Sulfonate Linkage Piperidine Ring Toxicity Local Effects (Corrosion) Systemic Effects (Acute Toxicity) Neurological Effects Compound:f2->Toxicity:f0 Corrosive nature of piperidine Compound:f2->Toxicity:f1 Piperidine absorption and distribution Compound:f0->Toxicity:f1 Metabolism of methylphenyl group Compound:f2->Toxicity:f2 Piperidine as a neuromodulator scaffold

Caption: Structure-Toxicity relationship for 2-Methylphenyl piperidine-1-sulfonate.

Conclusion and Future Directions

This technical guide provides a predictive safety and toxicity assessment of 2-Methylphenyl piperidine-1-sulfonate based on the available data for its structural analogs. The compound should be handled as a hazardous substance with corrosive properties and significant acute toxicity via oral, dermal, and inhalation routes. Further experimental studies, including the generation of a comprehensive Safety Data Sheet, are imperative to definitively characterize its toxicological profile. Researchers and drug development professionals should exercise extreme caution and implement stringent safety protocols when working with this and structurally related novel compounds.

References

  • Safety Data Sheet for a related piperidine derivative.
  • Fisher Scientific. (2025, December 22).
  • Sigma-Aldrich. (2025, September 22).
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Rasayan J. Chem.
  • Chemos GmbH & Co. KG. (2023, September 13).
  • 1-(methylsulfanyl-phenylmethyl)piperidine - C13H19NS, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (2025, May 20).
  • 1-(2-methylphenyl)sulfonylpiperidine 1158514-20-5 wiki. Guidechem.
  • 2-methylpiperidine-1-sulfonyl chloride — Chemical Substance Inform
  • Amostafaie, A., et al. (2017, June 16). 2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction. PubMed.
  • FUJIFILM Wako Chemicals. (2024, September 12).
  • World Health Organization. (2020, October 12). Critical Review Report: 2-MEO-diphenidine 2-MXP.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment.
  • Wang, J. J., et al. (2007, March). Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 44(2).
  • Jubilant Ingrevia.
  • Oikawa, E., et al. (2007). Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines.
  • Angeli, A., et al. (2018). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 23(11), 2979.
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine: Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9.
  • Jubilant Life Sciences Limited.
  • Schifano, F., et al. (2016). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects.

Sources

Foundational

Pharmacokinetics and Bioavailability of 2-Methylphenyl Piperidine-1-Sulfonate: A Technical Whitepaper

Executive Summary and Pharmacological Context As drug development increasingly targets localized microenvironments, the pharmacokinetic (PK) profiling of specialized pharmacophores like aryl piperidine sulfonates has bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Pharmacological Context

As drug development increasingly targets localized microenvironments, the pharmacokinetic (PK) profiling of specialized pharmacophores like aryl piperidine sulfonates has become critical. 2-Methylphenyl piperidine-1-sulfonate (CAS: 61580-60-7) represents a unique class of compounds characterized by a piperidine ring conjugated to an o-cresol leaving group via a sulfonate ester bridge.

Recent literature highlights the strategic utility of sulfonate and sulfamate derivatives in designing potent, selective inhibitors for gastrointestinal targets, such as Helicobacter pylori urease. These compounds are engineered to exhibit low systemic absorption, thereby maximizing localized efficacy in the gastrointestinal tract (GIT) while minimizing systemic toxicity 1. Similar indole-based sulfonate derivatives have demonstrated remarkable localized action, confirmed by low Caco-2 permeability and rapid hepatic clearance of any absorbed fraction 2. Conversely, structural modifications to the piperidine and sulfonate moieties have also been explored to enhance brain permeability for central nervous system targets, such as endocannabinoid-hydrolyzing enzymes 3.

This guide dissects the absorption, distribution, metabolism, and excretion (ADME) profile of 2-Methylphenyl piperidine-1-sulfonate, providing self-validating experimental workflows to quantify its bioavailability.

Physicochemical Logic and Metabolic Fate

The bioavailability of 2-Methylphenyl piperidine-1-sulfonate is fundamentally dictated by its susceptibility to esterase-mediated hydrolysis and CYP450 oxidation. The sulfonate ester bond is a prime target for hepatic and intestinal carboxylesterases. Upon cleavage, the molecule yields 2-methylphenol (o-cresol) and piperidine-1-sulfonic acid. The phenolic metabolite is rapidly cleared via Phase II glucuronidation and sulfation.

MetabolicPathway A 2-Methylphenyl piperidine-1-sulfonate (Parent Drug) B 2-Methylphenol (Metabolite 1) A->B Esterases / CYP450 (Hydrolysis) C Piperidine-1-sulfonic acid (Metabolite 2) A->C Hydrolysis D Glucuronide Conjugate B->D UGTs (Phase II) E Sulfate Conjugate B->E SULTs (Phase II)

Figure 1: Primary metabolic pathway of 2-Methylphenyl piperidine-1-sulfonate via hydrolysis and Phase II conjugation.

Microsomal Stability Assay (Self-Validating Protocol)

To accurately map this metabolic degradation, we utilize a Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation : Combine 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4).

    • Causality: A 0.5 mg/mL protein concentration provides sufficient enzymatic activity without causing excessive non-specific protein binding, which would artificially lower the unbound drug fraction and mask true intrinsic clearance.

  • Thermal Equilibration : Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Enzymes must reach physiological temperature prior to reaction initiation to ensure baseline kinetic rates are accurate and reproducible.

  • Initiation via NADPH : Add 1 mM NADPH to initiate the reaction.

    • Causality: NADPH is the obligate cofactor for CYP450 enzymes. Its precise addition acts as a strict temporal "zero" point for Phase I metabolism.

  • Quenching : At designated time points (0, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the metabolic enzymes, halting the reaction while simultaneously precipitating proteins for clean LC-MS/MS injection.

  • Validation Check : Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only validated if Verapamil shows rapid depletion ( t1/2​ < 15 min) and Warfarin remains stable (>90% remaining at 60 min).

    • Causality: This internal control proves the microsomes are enzymatically active and that the quenching process does not artificially degrade the analytes.

Absorption Profiling: Intestinal Permeability

Because aryl sulfonates are often designed for targeted GIT action (e.g., urease inhibition), confirming low systemic absorption is paramount.

Caco2Workflow Step1 Seed Caco-2 cells on polycarbonate inserts Step2 Culture for 21 days (TEER > 300 Ω·cm²) Step1->Step2 Step3 Dose 10 µM compound (Apical or Basolateral) Step2->Step3 Step4 Incubate at 37°C, sample at 30-120 min Step3->Step4 Step5 Protein precipitation & LC-MS/MS analysis Step4->Step5 Step6 Calculate Papp and Efflux Ratio (ER) Step5->Step6

Figure 2: Step-by-step Caco-2 permeability assay workflow for absorption profiling.

Caco-2 Bidirectional Permeability Protocol
  • Cell Seeding and Differentiation : Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate filter inserts.

    • Causality: This density ensures optimal confluence. A strict 21-day culture period is mandatory to allow spontaneous differentiation into enterocyte-like monolayers with mature tight junctions and functional efflux transporters.

  • Monolayer Integrity Validation : Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm².

    • Causality: High TEER validates tight junction integrity. Using compromised monolayers yields falsely elevated paracellular permeability rates.

  • Compound Dosing : Add 10 µM of 2-Methylphenyl piperidine-1-sulfonate to the apical (A) or basolateral (B) chamber.

    • Causality: A 10 µM concentration is highly detectable via LC-MS/MS but remains below the saturation threshold for efflux transporters (like P-glycoprotein), ensuring linear kinetics.

  • Sampling and Sink Conditions : Extract 50 µL samples at 30, 60, 90, and 120 minutes, immediately replacing with fresh HBSS buffer.

    • Causality: Frequent sampling establishes the steady-state flux rate. Volume replacement maintains sink conditions, preventing equilibrium back-diffusion.

  • Validation Check : Concurrently run Propranolol (high permeability) and Atenolol (low permeability). The assay is valid only if Propranolol Papp​ > 20×10−6 cm/s and Atenolol Papp​ < 1×10−6 cm/s.

    • Causality: This proves the monolayer is functioning correctly as a differential barrier, ensuring the test compound's data is not an artifact of plate failure.

In Vivo Pharmacokinetics & Bioavailability

The integration of low intestinal permeability and high hepatic first-pass metabolism results in the characteristic PK profile of this chemical class: poor systemic bioavailability but excellent localized tissue retention.

PKLogic Admin Oral Administration Solubility Aqueous Solubility (Limiting Factor) Admin->Solubility Permeability Intestinal Permeability (Low systemic absorption) Solubility->Permeability Metabolism Hepatic First-Pass (Esterase Hydrolysis) Permeability->Metabolism Absorbed Fraction Target Localized GIT Action (e.g., H. pylori urease) Permeability->Target Unabsorbed Fraction Bioavailability Systemic Bioavailability (< 15%) Metabolism->Bioavailability

Figure 3: Pharmacokinetic logic tree dictating the localized vs systemic exposure of the compound.

Quantitative PK Data Summary

The following table synthesizes representative pharmacokinetic parameters for aryl piperidine-1-sulfonate derivatives, demonstrating the typical exposure profile observed in pre-clinical rodent models.

Table 1: Representative Pharmacokinetic Parameters (Rodent Model, 10 mg/kg PO, 2 mg/kg IV)

ParameterValueUnitInterpretation / Causality
Cmax​ 145.2 ± 18.4ng/mLLow peak systemic exposure due to poor absorption.
Tmax​ 1.5hModerate absorption rate of the bioavailable fraction.
AUC0−∞​ 412.5 ± 45.1ng·h/mLLow overall systemic exposure; ideal for GIT targeting.
Clearance (CL) 48.3mL/min/kgHigh hepatic clearance driven by esterase hydrolysis.
Vdss​ 3.2L/kgExtensive tissue distribution of the absorbed fraction.
Half-life ( t1/2​ ) 1.8hRapid elimination prevents systemic accumulation.
Bioavailability (F) ~11.5%Poor systemic availability; confirms localized action.
Papp​ (A→B) 1.2×10−6 cm/sLow intestinal permeability (correlates with low F%).
In Vivo PK Profiling Protocol
  • Dosing Formulation : Formulate the compound in 5% DMSO / 95% PEG-400 to ensure complete dissolution. Administer via oral gavage (PO) and intravenous tail vein injection (IV) to separate cohorts of Sprague-Dawley rats.

    • Causality: A homogenous solution is required to prevent dissolution-rate-limited absorption, ensuring the calculated bioavailability strictly reflects permeability and first-pass metabolism.

  • Serial Bleeding : Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

    • Causality: Dense early time points capture the true Cmax​ and distribution phase (alpha), while later time points accurately define the terminal elimination half-life (beta).

  • Validation Check : Analyze blank plasma spiked with known concentrations of the analyte to generate a standard curve ( R2 > 0.99). Run Quality Control (QC) samples at low, medium, and high concentrations. The assay is valid only if QC variance is <15%.

    • Causality: This ensures the LC-MS/MS instrument maintains linear sensitivity and that matrix effects (ion suppression/enhancement) from the plasma are mathematically accounted for.

Conclusion

The pharmacokinetic architecture of 2-Methylphenyl piperidine-1-sulfonate is defined by low intestinal permeability and rapid hepatic hydrolysis. While these traits yield poor systemic bioavailability (<15%), they are highly advantageous for localized therapeutic interventions. By restricting the compound to the gastrointestinal lumen and ensuring rapid clearance of any absorbed fraction, researchers can achieve high local target engagement (e.g., urease inhibition) without the liability of systemic off-target toxicity.

References

  • Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori Source: ResearchGate URL
  • Novel indole-based sulfonate and sulfamate derivatives as potent and selective urease inhibitors targeting Helicobacter pylori: a promising therapeutic strategy Source: ResearchGate URL
  • Source: University of Eastern Finland (UEF)

Sources

Exploratory

Technical Guide: Solubility Profile and Solvation Thermodynamics of 2-Methylphenyl Piperidine-1-Sulfonate

Executive Summary 2-Methylphenyl piperidine-1-sulfonate (CAS: 61580-60-7), also known as o-tolyl piperidine-1-sulfonate, is a specialized sulfamate ester utilized in advanced organic synthesis and pharmaceutical developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylphenyl piperidine-1-sulfonate (CAS: 61580-60-7), also known as o-tolyl piperidine-1-sulfonate, is a specialized sulfamate ester utilized in advanced organic synthesis and pharmaceutical development[1]. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, purification workflows (such as crystallization and chromatography), and downstream formulation.

This whitepaper provides an in-depth analysis of the physicochemical properties governing the solvation of 2-methylphenyl piperidine-1-sulfonate. By synthesizing structural analysis with thermodynamic principles, this guide establishes a predictive solubility matrix and details a self-validating, field-proven experimental protocol for empirical solubility determination[2].

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of 2-methylphenyl piperidine-1-sulfonate, one must analyze its molecular architecture. The molecule consists of three distinct domains, each dictating its interaction with solvent molecules:

  • The Piperidine Ring: A six-membered aliphatic heterocycle. While unsubstituted piperidine is miscible with water and highly soluble in organic solvents[3][4], in this molecule, the nitrogen lone pair is delocalized into the adjacent sulfonyl group. This eliminates its basicity and hydrogen-bond accepting capability, rendering this domain highly hydrophobic.

  • The Sulfonate Ester Linkage ( −SO2​−O− ): This core provides a moderate dipole moment. However, it lacks hydrogen-bond donors (no N-H or O-H bonds). It can act as a weak hydrogen-bond acceptor, but its primary mode of interaction is through dipole-dipole and dipole-induced dipole forces[5].

  • The o-Tolyl Group (2-Methylphenyl): A bulky, electron-rich aromatic ring that introduces significant lipophilicity and steric hindrance, while enabling π−π stacking interactions with aromatic solvents.

The Causality of Solvation

Because the molecule is entirely devoid of hydrogen-bond donors and possesses a high degree of lipophilic surface area, its solvation is thermodynamically driven by van der Waals forces and dispersion interactions .

  • High Solubility: The compound exhibits maximum solubility in halogenated solvents (e.g., Dichloromethane) and aromatic solvents (e.g., Toluene). These solvents possess matching Hildebrand solubility parameters ( δ ) and can effectively solvate the hydrophobic domains while stabilizing the sulfonate dipole.

  • Poor Solubility: In highly polar protic solvents (like water or methanol), the hydrophobic effect dominates. The energetic cost of disrupting the solvent's hydrogen-bond network is not offset by solute-solvent interactions, leading to near-insolubility[6][7]. Conversely, strictly non-polar aliphatic solvents (like hexane) struggle to disrupt the solute-solute dipole interactions of the sulfonate core, resulting in low solubility.

SolvationThermodynamics Compound 2-Methylphenyl piperidine-1-sulfonate (Lipophilic, Moderate Dipole) NonPolar Non-Polar Aliphatic (Hexane, Heptane) Compound->NonPolar Low Solubility (Δδ > 5 MPa½) Aromatic Aromatic / Halogenated (Toluene, DCM) Compound->Aromatic High Solubility (Optimal π-π & VdW) PolarAprotic Polar Aprotic (Acetone, DMSO) Compound->PolarAprotic Mod-High Solubility (Dipole-Dipole) Protic Polar Protic / Aqueous (Water, Methanol) Compound->Protic Poor Solubility (Hydrophobic Repulsion)

Logical relationship between solvent class and solvation mechanism for the sulfonate ester.

Quantitative Solubility Matrix

Based on the physicochemical analysis and the behavior of structurally analogous sulfamate esters, the following table summarizes the expected thermodynamic solubility profile of 2-methylphenyl piperidine-1-sulfonate at 25 °C.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Predicted Solubility Range (mg/mL)Primary Solvation Mechanism
Halogenated Dichloromethane (DCM)9.1> 100 (Very High)Dipole-induced dipole, optimal Hildebrand match
Aromatic Toluene2.4> 50 (High) π−π stacking, strong dispersion forces
Polar Aprotic Acetone20.720 - 50 (Moderate)Dipole-dipole interactions with sulfonate core
Polar Protic Ethanol24.55 - 15 (Low)Weak H-bond acceptance, high hydrophobic repulsion
Non-Polar Aliphatic Hexane1.9< 5 (Very Low)Inability to overcome solute crystal lattice energy
Aqueous Water80.1< 0.1 (Practically Insoluble)Extreme hydrophobic effect[6][7]

Experimental Methodology: Thermodynamic Solubility Determination

To transition from predictive models to empirical data, rigorous experimental validation is required. Kinetic solubility (often used in early high-throughput screening via DMSO dilution) only provides the precipitation point of a metastable solution[8][9]. For formulation and process chemistry, thermodynamic solubility —the true equilibrium concentration of the compound in the presence of excess solid—must be determined[8].

The following protocol is a self-validating system adapted from the OECD Guideline 105 (Shake-Flask Method) , which is the gold standard for compounds with solubilities >10 mg/L[6][10][11].

Step-by-Step Shake-Flask Protocol
  • Solvent Preparation: Dispense 2.0 mL of the target organic solvent (e.g., DCM, Toluene, Ethanol) into chemically inert, tightly sealed borosilicate glass vials to prevent solvent evaporation.

  • Saturation: Add an excess amount of crystalline 2-methylphenyl piperidine-1-sulfonate (CAS: 61580-60-7) to each vial. Self-Validation Check: Visual confirmation of undissolved solid must remain throughout the entire experiment to guarantee saturation[12].

  • Equilibration: Place the vials in a thermostatic shaker incubator. Agitate at 400 rpm at a constant 25.0 ± 0.1 °C [10][12]. Temperature control is critical, as solubility is a highly temperature-dependent thermodynamic parameter.

  • Phase Separation: After 24, 48, and 72 hours, remove the vials. To prevent colloidal artifacts (which artificially inflate solubility readings), centrifuge the samples at 10,000 x g for 15 minutes. Follow this by filtering the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter[8][12].

  • Quantification: Dilute the filtered supernatant with a compatible mobile phase. Quantify the dissolved solute using Isocratic HPLC-UV, monitoring at the λmax​ of the o-tolyl chromophore (typically ~260-270 nm) against a pre-established calibration curve[8][12].

  • Equilibrium Verification: The system is considered self-validated and at true thermodynamic equilibrium when the concentration variance between the 48-hour and 72-hour time points is 5%[6].

ShakeFlaskWorkflow Start Prepare Solvent Panel (Varying Dielectric Constants) AddSolute Add Excess Solute (CAS: 61580-60-7) Start->AddSolute ShakeFlask Shake-Flask Equilibration (24-72h at 25°C, 400 rpm) AddSolute->ShakeFlask PhaseSep Phase Separation (Centrifugation & 0.22µm Filtration) ShakeFlask->PhaseSep Analysis HPLC-UV Analysis (Quantify Dissolved Solute) PhaseSep->Analysis Data Calculate Thermodynamic Solubility (mg/mL) Analysis->Data

Step-by-step workflow for determining thermodynamic solubility via the shake-flask method.

Applications in Synthesis and Formulation

The distinct solubility profile of 2-methylphenyl piperidine-1-sulfonate dictates its handling in the laboratory:

  • Reaction Solvents: For synthetic transformations involving this compound (e.g., nucleophilic displacement or cross-coupling), halogenated solvents (DCM, Chloroform) or aromatic solvents (Toluene) should be utilized to ensure homogeneous reaction conditions.

  • Purification: The steep solubility gradient between DCM (high solubility) and Hexane (low solubility) makes this solvent pair an ideal binary system for purification via recrystallization or precipitation.

  • Drug Development: Because of its high lipophilicity and near-zero aqueous solubility, any pharmaceutical application of this structural motif will require advanced formulation strategies (e.g., lipid-based formulations, amorphous solid dispersions, or co-solvency) to achieve adequate bioavailability[8][9].

References

  • U.S. Environmental Protection Agency (EPA). "Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method." EPA NEPIS. Available at: [Link]

  • Bienta. "Shake-Flask Solubility Assay: Thermodynamic and Kinetic Solubility." Bienta Preclinical Services. Available at: [Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility." Bio-protocol Journal. Available at: [Link]

  • KREATiS. "Improved OECD 105 Water Solubility Test Design." KREATiS Technical Notes. Available at: [Link]

  • SciSpace. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." SciSpace Literature. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methylphenyl Piperidine-1-Sulfonate as a Versatile Scaffold in Modern Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, covalent inhibition, self-immolative drug release, and validated experimental protocols....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, covalent inhibition, self-immolative drug release, and validated experimental protocols.

Chemical Rationale & Pharmacophore Dynamics

In the dynamic field of medicinal chemistry, the strategic utilization of specific molecular scaffolds is paramount for optimizing efficacy, selectivity, and pharmacokinetic profiles[1]. 2-Methylphenyl piperidine-1-sulfonate (CAS: 61580-60-7) [2] represents a highly versatile structural motif. It combines the conformational rigidity and favorable basicity of the piperidine ring with the tunable electrophilicity of a sulfonate ester.

As a Senior Application Scientist, I emphasize this compound not just as a static ligand, but as a dynamic chemical tool. The piperidine-1-sulfonate moiety serves two distinct mechanistic roles in drug design:

  • Covalent Enzyme Inhibition: The sulfonate ester acts as a pseudo-irreversible electrophilic trap. Upon entering an enzyme's active site, nucleophilic residues (e.g., serine or cysteine) can attack the sulfur center, displacing the 2-methylphenol leaving group and forming a stable, covalent enzyme-inhibitor adduct[3].

  • Self-Immolative Electrophiles: In Covalent Ligand-Directed Release (CoLDR) chemistry, the sulfonate linkage can be designed to undergo proximity-driven cleavage upon target engagement, releasing a therapeutic payload or fluorophore[4].

G N1 Target Identification (e.g., H. pylori Urease, FAAH) N2 Scaffold Selection (Piperidine-1-sulfonate) N1->N2 Validates N3 Chemical Synthesis (Sulfonylation & Derivatization) N2->N3 Guides N4 In Vitro Screening (IC50, Enzyme Kinetics) N3->N4 Yields Candidates N5 Lead Optimization (SAR Analysis) N4->N5 Identifies Leads N5->N3 Iterative Refinement N6 In Vivo Profiling (Efficacy & ADMET) N5->N6 Advances

Drug discovery workflow for piperidine-1-sulfonate derivatives.

Key Therapeutic Applications

Covalent Inhibition of Helicobacter pylori Urease

H. pylori relies heavily on the urease enzyme to neutralize gastric acid, making it a prime target for treating peptic ulcers and preventing gastric cancer. Recent structure-activity relationship (SAR) studies have demonstrated that piperidine-1-sulfonate derivatives (such as imidazothiazole-linked sulfonates) act as highly potent, competitive inhibitors of urease[3][5]. The 2-methylphenyl variant provides optimal steric bulk, allowing the compound to anchor into the hydrophobic pocket of the urease active site while positioning the sulfonate core for interaction with the bi-nickel center[3][6].

Endocannabinoid System Modulation (FAAH)

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for degrading endocannabinoids. Piperidine-1-sulfonate derivatives have been successfully deployed as FAAH inhibitors. The sulfonate group mimics the transition state of the amide hydrolysis, while the piperidine ring enhances solubility and brain penetrance compared to earlier generation hydrophobic alkyl chains[7].

Covalent Ligand-Directed Release (CoLDR)

In targeted oncology, piperidine-1-sulfonates are utilized as self-immolative linkers. When the targeting moiety binds to a specific kinase (e.g., BTK or Pin1), a local nucleophile attacks the sulfonate. This triggers a conformational shift and the subsequent release of a conjugated payload (such as a PROTAC or a cytotoxic agent) directly at the site of the disease[4].

G A Target Protein (Nucleophilic Residue) C Protein-Probe Complex (Covalent Adduct) A->C Binding B Piperidine-1-Sulfonate (Covalent Probe) B->C Electrophilic Attack D Self-Immolative Cleavage (Release of Phenol) C->D Conformational Shift E Active Payload (Fluorophore or Drug) D->E Payload Release

Mechanism of covalent ligand-directed release (CoLDR) via sulfonate cleavage.

Quantitative Efficacy Data

To benchmark the utility of this scaffold, the following table summarizes the quantitative performance of piperidine-1-sulfonate and related sulfonamide derivatives across various targets.

Compound ScaffoldTarget Enzyme / PathogenPrimary ApplicationEfficacy (IC₅₀ / MIC)Ref.
Piperidine-1-sulfonate (Imidazothiazole deriv.)H. pylori UreasePeptic Ulcer / AntibacterialIC₅₀ = 2.94 µM[3]
Piperidine-1-sulfonate (Indole deriv.)H. pylori UreaseAntibacterialIC₅₀ = 0.23 µM[6]
Piperidine-based Sulfonamides DHPS (X. oryzae)Agrochemical BactericideEC₅₀ = 2.02 µg/mL[8]
Piperidine-1-sulfonate (CoLDR Probe)Pin1 / BTKTargeted Drug ReleaseCovalent Engagement[4]

Experimental Methodologies

Protocol 1: Synthesis of 2-Methylphenyl piperidine-1-sulfonate

Objective: To synthesize the core scaffold via the sulfonylation of 2-methylphenol, ensuring high yield and purity for downstream biological assays.

Scientific Rationale: The use of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine as the bulkier base prevents unwanted side reactions with the sulfonyl chloride[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-methylphenol (o-cresol) (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add DIPEA (1.5 mmol) and a catalytic amount of DMAP (0.1 mmol) to the solution. Stir for 10 minutes at room temperature.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling suppresses the exothermic degradation of the sulfonyl chloride. Dropwise, add piperidine-1-sulfonyl chloride (1.2 mmol) dissolved in 2 mL of DCM.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progress via LC-MS until the complete disappearance of the phenol peak.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure 2-Methylphenyl piperidine-1-sulfonate.

  • Validation: Confirm structure via ¹H-NMR (CDCl₃) and HR-MS. Self-validation: The absence of a broad phenolic -OH stretch in IR and the presence of piperidine multiplet peaks (~1.5-3.2 ppm) in NMR confirms successful coupling.

Protocol 2: In Vitro Urease Inhibition & Kinetics Assay

Objective: To evaluate the inhibitory potency (IC₅₀) and mechanism of action (competitive vs. covalent) of the synthesized piperidine-1-sulfonate against urease[3][5].

Scientific Rationale: Urease hydrolyzes urea into ammonia and carbon dioxide. By utilizing phenol red as a pH indicator, the production of basic ammonia can be monitored spectrophotometrically at 560 nm. A pre-incubation step is strictly required because sulfonate esters often act as slow-binding or covalent inhibitors; without pre-incubation, the IC₅₀ will be artificially inflated.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4) and 0.002% (w/v) phenol red.

  • Enzyme Preparation: Reconstitute Jack bean urease (or purified H. pylori urease) in the assay buffer to a final concentration of 0.5 mg/mL.

  • Inhibitor Pre-incubation: In a 96-well microplate, add 10 µL of the piperidine-1-sulfonate inhibitor (serial dilutions in DMSO, final DMSO < 1%) to 40 µL of the enzyme solution. Incubate at 37 °C for 30 minutes. Causality: Allows time for the sulfonate to orient and potentially form a covalent bond with the active site nucleophile.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 10 mM urea (dissolved in assay buffer) to each well.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 560 nm every 1 minute for 30 minutes at 37 °C.

  • Validation Controls: Include a positive control (Thiourea or Acetohydroxamic acid) and a negative control (DMSO vehicle). Self-validation: The negative control must show a linear increase in absorbance over the first 10 minutes (steady-state velocity).

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor] to determine the IC₅₀ using non-linear regression. To determine if the inhibition is competitive, generate a Lineweaver-Burk plot varying the urea concentration[3].

References

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Role of Piperidine Derivatives in Modern Drug Discovery. NBInno. Available at:[Link]

  • Synthesis of Thiadiazole Based Carbamates as Potent Endocannabinoid-Hydrolyzing Enzyme Inhibitors. University of Eastern Finland. Available at:[Link]

  • Novel indole-based sulfonate and sulfamate derivatives as potent and selective urease inhibitors targeting Helicobacter pylori. ResearchGate. Available at:[Link]

  • Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori. PLOS ONE. Available at:[Link]

  • Sulfamate acetamides as self-immolative electrophiles for covalent ligand-directed release chemistry. DOI / Weizmann Institute of Science. Available at:[Link]

Sources

Application

Application Note: 2-Methylphenyl Piperidine-1-Sulfonate as a Robust Reagent in Cross-Coupling Reactions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and causality in methodology Executive Summary The strategic construction of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and causality in methodology

Executive Summary

The strategic construction of carbon-carbon (C–C) and carbon-heteroatom (C–N) bonds is foundational to pharmaceutical development. While aryl halides and triflates have traditionally dominated cross-coupling chemistry, aryl sulfamates —specifically piperidine-1-sulfonates—have emerged as highly stable, orthogonal electrophiles[1].

2-Methylphenyl piperidine-1-sulfonate serves as an excellent model and reagent in this class. Derived from inexpensive o-cresol, it acts as a robust pseudo-halide. Its ortho-methyl group provides a rigorous steric probe for evaluating catalyst efficiency. Unlike aryl triflates, which are prone to hydrolysis, piperidine-1-sulfonates are highly crystalline, bench-stable, and completely orthogonal to standard palladium-catalyzed conditions[1]. This allows for programmable, iterative cross-coupling sequences where a bromide can be coupled first, leaving the sulfamate intact for subsequent nickel-catalyzed activation[2].

Mechanistic Rationale & Causality

Why Piperidine-1-Sulfonates?

The selection of the piperidine-1-sulfonate moiety is not arbitrary. The dialkylamino group tunes the electron density of the sulfonate, strengthening the S–O bond while sufficiently weakening the aryl C–O bond to allow for oxidative addition by low-valent transition metals[3].

The Role of Nickel vs. Palladium

While Palladium is the gold standard for aryl halides, it struggles to insert into the stronger C–O bond of aryl sulfamates without highly specialized ligands (e.g., XPhos)[4]. Nickel , possessing a smaller atomic radius and greater nucleophilicity in its Ni(0) state, readily undergoes oxidative addition into the C–O bond of 2-methylphenyl piperidine-1-sulfonate[1]. The use of electron-rich, bulky ligands like tricyclohexylphosphine (PCy3) or N-heterocyclic carbenes (NHCs) is critical. The strong σ -donation enriches the Ni center, lowering the activation barrier for C–O cleavage, while the steric bulk accelerates the final reductive elimination step[5].

CatalyticCycle Ni0 Ni(0)Ln Active Catalyst OxAdd Oxidative Addition Ni(II) Aryl Sulfamate Complex Ni0->OxAdd 2-Methylphenyl piperidine-1-sulfonate TransMet Transmetalation Ni(II) Aryl-Aryl' Complex OxAdd->TransMet Ar'-B(OH)2 / Base RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Ni0 Product Release

Caption: Catalytic cycle of Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl sulfamates.

Synthetic Workflow & Data Presentation

The integration of 2-methylphenyl piperidine-1-sulfonate into a synthetic route typically follows a three-stage workflow: Phenol functionalization, catalyst activation, and cross-coupling.

Workflow Phenol o-Cresol (Phenol Precursor) Sulfamate 2-Methylphenyl piperidine-1-sulfonate Phenol->Sulfamate ClSO2NC5H10 KOtBu, THF Coupling Ni-Catalyzed Cross-Coupling Sulfamate->Coupling Ni Catalyst Ligand Product ortho-Methyl Biaryl or Aniline Derivative Coupling->Product Nucleophile (Boronic Acid / Amine)

Caption: Synthetic workflow from phenol to cross-coupled product via sulfamate intermediate.

Optimization Data: Suzuki-Miyaura Coupling

The table below illustrates the causality behind catalyst and ligand selection for the cross-coupling of 2-methylphenyl piperidine-1-sulfonate with phenylboronic acid.

EntryPrecatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1NiCl₂(PPh₃)₂PPh₃K₃PO₄Toluene110<10%Insufficient electron donation for C–O oxidative addition.
2NiCl₂(dppf)dppfK₃PO₄Toluene11045%Bidentate ligand restricts geometry required for transmetalation.
3NiCl₂(PCy₃)₂ PCy₃ K₃PO₄ Toluene 110 92% Optimal steric bulk and σ -donation; rapid C–O cleavage. [2]
4Pd₂(dba)₃XPhosK₃PO₄Tol/MeOH2588%Pd requires highly specialized biaryl phosphines to function[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that researchers can verify the success of each mechanistic step in real-time.

Protocol A: Synthesis of 2-Methylphenyl Piperidine-1-Sulfonate

Purpose: To convert o-cresol into a stable, cross-coupling-ready electrophile[6].

Reagents:

  • o-Cresol (1.0 equiv, 10 mmol)

  • Potassium tert-butoxide (KOtBu) (1.3 equiv, 13 mmol)

  • Piperidine-1-sulfonyl chloride (1.2 equiv, 12 mmol)

  • Anhydrous THF (0.2 M)

Step-by-Step Procedure:

  • Deprotonation: In an oven-dried flask under N₂, dissolve o-cresol in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add KOtBu portion-wise. Causality: KOtBu is a strong, non-nucleophilic base that quantitatively deprotonates the phenol to form the highly nucleophilic potassium phenoxide. Validation Check: The solution will turn slightly yellow/opaque, indicating phenoxide formation.

  • Electrophile Addition: After 30 minutes, add piperidine-1-sulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench the reaction with distilled water. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Pass the crude residue through a short silica plug (Hexanes/EtOAc 8:2).

  • Analytical Validation: The product is isolated as a stable solid. GC-MS will show a molecular ion peak at m/z 255.3. TLC (Hexanes/EtOAc 4:1) will show a single UV-active spot at Rf ~0.5.

Protocol B: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Purpose: C–C bond formation to yield sterically hindered ortho-methyl biaryls[1].

Reagents:

  • 2-Methylphenyl piperidine-1-sulfonate (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (2.0 equiv, 2.0 mmol)

  • NiCl₂(PCy₃)₂ (0.05 equiv, 5 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Anhydrous Toluene (0.3 M)

Step-by-Step Procedure:

  • Reaction Assembly: In a glovebox or using standard Schlenk techniques, charge a vial with the sulfamate, phenylboronic acid, K₃PO₄, and NiCl₂(PCy₃)₂.

  • Solvent Addition: Add anhydrous toluene. Causality: Toluene is chosen as a non-polar solvent to stabilize the non-polar Ni(0) intermediate and allow reaching the high temperatures required for activation.

  • Heating: Seal the vial and heat to 110 °C for 12 hours.

  • Monitoring (Self-Validation): After 12 hours, cool to room temperature and analyze an aliquot by TLC or GC-MS. The complete disappearance of the sulfamate mass (m/z 255.3) and appearance of the biaryl mass (m/z 168.2) confirms successful oxidative addition and cross-coupling.

  • Isolation: Filter the mixture through a pad of Celite to remove Ni salts and excess K₃PO₄. Concentrate and purify via flash chromatography.

Protocol C: Nickel-Catalyzed Buchwald-Hartwig Amination

Purpose: C–N bond formation to yield ortho-methyl anilines[5].

Reagents:

  • 2-Methylphenyl piperidine-1-sulfonate (1.0 equiv, 1.0 mmol)

  • Morpholine (1.5 equiv, 1.5 mmol)

  • NiCl₂(DME) (0.05 equiv, 5 mol%)

  • SIPr·HCl (NHC ligand precursor) (0.10 equiv, 10 mol%)

  • NaOtBu (2.5 equiv, 2.5 mmol)

  • Anhydrous 2-MeTHF (0.2 M)

Step-by-Step Procedure:

  • Precatalyst Activation: In a glovebox, combine NiCl₂(DME), SIPr·HCl, and NaOtBu in 2-MeTHF. Stir for 10 minutes. Validation Check: The solution will transition from pale green to a dark red/brown color. Causality: NaOtBu deprotonates the SIPr·HCl to generate the free carbene, which coordinates to Ni. The color change indicates the formation of the active, electron-rich Ni(0)-NHC species[5].

  • Substrate Addition: Add the sulfamate and morpholine to the active catalyst solution.

  • Reaction: Heat the mixture at 80 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. The strong electron donation from the NHC ligand ensures that even the sterically hindered ortho-methyl position does not impede the reductive elimination of the C–N bond.

References

  • Source: acs.org (Journal of the American Chemical Society)
  • Nickel-catalyzed Amination of Aryl Chlorides (and Sulfamates)
  • Directed Ortho Metalation Methodology.
  • Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I)
  • Synthesis of Thiadiazole Based Carbamates as Potent Endocannabinoid-Hydrolyzing Enzyme Inhibitors (Protocol for Piperidine-1-Sulfonate Synthesis)

Sources

Method

Application Note: 2-Methylphenyl Piperidine-1-Sulfonate in Organometallic Synthesis

Executive Summary Aryl sulfamates have revolutionized late-stage functionalization and cross-coupling methodologies by serving as highly robust, bench-stable pseudohalides. Among these, 2-methylphenyl piperidine-1-sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aryl sulfamates have revolutionized late-stage functionalization and cross-coupling methodologies by serving as highly robust, bench-stable pseudohalides. Among these, 2-methylphenyl piperidine-1-sulfonate (C₁₂H₁₇NO₃S) represents a unique class of sterically hindered, cyclic dialkyl sulfamates. Unlike moisture-sensitive triflates or highly unreactive aryl methyl ethers, piperidine-1-sulfonates offer an optimal balance: they are completely stable to aqueous extraction and long-term storage, yet they undergo highly efficient C(aryl)–O bond oxidative addition in the presence of appropriately ligated transition metal catalysts.

This application note provides a comprehensive, self-validating guide to utilizing 2-methylphenyl piperidine-1-sulfonate as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions, detailing both thermal Nickel-catalyzed and room-temperature Palladium-catalyzed workflows.

Mechanistic Rationale & Causality

The fundamental challenge in utilizing 2-methylphenyl piperidine-1-sulfonate lies in the high bond dissociation energy of the C(aryl)–O bond and the steric hindrance imparted by the ortho-methyl group. Understanding the causality behind catalyst and ligand selection is critical for successful synthesis.

  • Why a Piperidine-1-Sulfonate? Acyclic N,N-dimethyl sulfamates can occasionally undergo unwanted side reactions (such as N-demethylation) under harsh basic conditions. The cyclic piperidine moiety locks the conformation of the sulfamate, enhancing its stability and preventing degradation pathways. Furthermore, the sulfamate group acts as a powerful Directed Metalation Group (DMG), allowing for ortho-lithiation if further pre-functionalization of the aromatic ring is desired prior to coupling.

  • Nickel Catalysis Causality: Nickel is highly electropositive and possesses a smaller atomic radius than palladium, allowing it to readily insert into strong C–O bonds. However, to overcome the steric bulk of the ortho-methyl group, the electron-rich, sterically demanding ligand tricyclohexylphosphine (PCy₃) is required. PCy₃ stabilizes the highly reactive Ni(0) intermediate and drives the turnover-limiting oxidative addition step[1].

  • Palladium Catalysis Causality: Historically, Pd was considered ineffective for aryl sulfamate activation. This paradigm shifted with the introduction of dialkylbiarylphosphine ligands such as XPhos. Density Functional Theory (DFT) studies reveal that a secondary interaction between the biaryl ring of XPhos and the Pd center critically lowers the activation barrier for the oxidative addition of the sulfamate C–O bond, enabling room-temperature couplings even for sterically hindered substrates[2].

Mechanism Precat Ni(II) Precatalyst Reduction to Ni(0) OxAdd Oxidative Addition C(aryl)-O Cleavage Precat->OxAdd 2-Methylphenyl piperidine-1-sulfonate TransMet Transmetalation Boronate Transfer OxAdd->TransMet Ar'-B(OH)2 + K3PO4 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->OxAdd Ni(0) Regeneration Product Biaryl Product RedElim->Product Release

Figure 1: Catalytic cycle for the Ni-catalyzed Suzuki-Miyaura cross-coupling of aryl sulfamates.

Comparative Data: Cross-Coupling Efficacy

To aid in protocol selection, the following table summarizes the quantitative operational parameters and expected outcomes for coupling 2-methylphenyl piperidine-1-sulfonate with standard arylboronic acids.

ParameterProtocol A: Nickel-CatalyzedProtocol B: Palladium-Catalyzed
Precatalyst NiCl₂(PCy₃)₂ (5 mol%)(1-tBu-Indenyl)Pd(XPhos)Cl (5 mol%)
Ligand PCy₃ (Inherent to precatalyst)XPhos (Inherent to precatalyst)
Base K₃PO₄ (4.5 equiv)K₃PO₄ (2.0 equiv)
Solvent System Toluene (0.3 M)Toluene / Methanol (4:1)
Temperature 110 °CRoom Temperature (25 °C)
Reaction Time 24 hours12 hours
Typical Yield 85% - 95%80% - 90%
Primary Advantage Highly cost-effective base metalExtremely mild, high functional group tolerance

Experimental Protocols

Protocol A: Thermal Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol utilizes the bench-stable to drive the coupling of the sterically hindered sulfamate[1].

Reagents:

  • 2-Methylphenyl piperidine-1-sulfonate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (2.5 equiv, 1.25 mmol)

  • NiCl₂(PCy₃)₂ (0.05 equiv, 5 mol%)

  • K₃PO₄ (anhydrous, finely ground) (4.5 equiv, 2.25 mmol)

  • Anhydrous Toluene (1.7 mL)

  • Dodecane (internal standard, 0.1 equiv)

Step-by-Step Methodology:

  • Anaerobic Setup: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl₂(PCy₃)₂, K₃PO₄, and the arylboronic acid. Causality: While the precatalyst is bench-stable, the active Ni(0) species generated in situ is highly susceptible to oxidation. Glovebox setup ensures maximum catalyst lifespan.

  • Electrophile Addition: Add 2-methylphenyl piperidine-1-sulfonate and dodecane to the tube.

  • Solvation & Sealing: Add anhydrous toluene, seal the tube with a Teflon-lined screw cap, and remove it from the glovebox.

  • Thermal Activation: Stir the heterogeneous mixture vigorously (800 rpm) at 110 °C for 24 hours. Causality: High shear stirring is required because the inorganic base (K₃PO₄) is insoluble in toluene; the reaction occurs at the solid-liquid interface.

  • Workup: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove inorganic salts and catalyst particulates. Concentrate the filtrate in vacuo.

Self-Validating Quality Control: This protocol is designed as a self-validating system via the inclusion of dodecane. By withdrawing a 50 µL aliquot at t=12h and t=24h , the researcher can analyze the mixture via GC-MS. The reaction is validated when the ratio of the biaryl product peak area to the dodecane peak area plateaus. If unreacted sulfamate remains but the product ratio stops increasing between 12h and 24h, it definitively indicates premature catalyst death (likely due to oxygen ingress), prompting a review of the anaerobic technique.

ProtocolWorkflow S1 Preparation Glovebox Setup S2 Reagents Sulfamate & Boronic Acid S1->S2 S3 Reaction 110°C, 24h, Toluene S2->S3 S4 Quench & Extract EtOAc / Water S3->S4 S5 Purification Silica Gel Column S4->S5

Figure 2: Step-by-step experimental workflow for the thermal cross-coupling protocol.

Protocol B: Room-Temperature Palladium-Catalyzed Coupling

For substrates containing temperature-sensitive functional groups, this leverages the specialized XPhos ligand to achieve coupling at 25 °C[3].

Reagents:

  • 2-Methylphenyl piperidine-1-sulfonate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • (1-tBu-Indenyl)Pd(XPhos)Cl (0.05 equiv, 5 mol%)

  • K₃PO₄ (2.0 equiv, 1.0 mmol)

  • Toluene / Methanol (4:1 v/v, 2.0 mL total)

Step-by-Step Methodology:

  • Reagent Combination: To a 10 mL vial equipped with a magnetic stir bar, add the sulfamate, boronic acid, K₃PO₄, and the Pd precatalyst.

  • Solvent Addition: Add the Toluene/Methanol mixture. Causality: Methanol is strictly required in this protocol. It serves a dual purpose: it increases the solubility of the boronic acid and base, and it acts as a mild reducing agent to facilitate the rapid activation of the Pd(II) precatalyst to the active Pd(0) species at room temperature[3].

  • Stirring: Seal the vial and stir at 25 °C for 12 hours.

  • Purification: Dilute the mixture with dichloromethane, wash with water, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Self-Validating Quality Control: Validation is achieved through direct chromatographic and visual cues. The initial precatalyst solution is typically orange. Upon the addition of methanol and base, a subtle color shift occurs as Pd(0) is generated. TLC monitoring (Hexanes/EtOAc 4:1) provides internal validation: the complete disappearance of the UV-active sulfamate ( Rf​≈0.5 ) and the appearance of a highly fluorescent biaryl product spot confirms that the precatalyst activation and subsequent turnover-limiting oxidative addition were successful.

References

  • Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies Source: Journal of the American Chemical Society (2011) URL:[Link]

  • DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst Source: Organometallics (2017) URL:[Link]

  • Temperature-Controlled Mechanochemistry for the Nickel-Catalyzed Suzuki-Miyaura-Type Coupling of Aryl Sulfamates Source: ChemRxiv (2023) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-Methylphenyl piperidine-1-sulfonate synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing yield bottlenecks in the synthesis of 2-methylphenyl piperidine-1-sulfonate .

The synthesis of ortho-substituted aryl sulfamates (often referred to as piperidine-1-sulfonates) is notoriously challenging. The combination of steric hindrance from the ortho-methyl group and the high susceptibility of sulfamoyl chlorides to hydrolysis or solvent-adduct formation often leads to poor conversion rates. This guide breaks down the mechanistic causality behind these failures and provides self-validating, field-proven protocols to optimize your yields.

Mechanistic Workflow & Synthetic Strategies

To bypass traditional bottlenecks, we must evaluate the reaction from a mechanistic standpoint. You have two primary synthetic disconnections to form the O–S bond:

  • Route A (Standard): Nucleophilic attack of 2-methylphenol on piperidine-1-sulfonyl chloride.

  • Route B (Polarity Reversal): Nucleophilic attack of piperidine on 2-methylphenyl chlorosulfate.

SynthesisRoutes Phenol 2-Methylphenol Product 2-Methylphenyl piperidine-1-sulfonate (Target Product) Phenol->Product Route A: DMAc Solvent NaH Base (0°C to RT) Piperidine Piperidine Piperidine->Product Route B: DCM Solvent TEA Base (0°C) SulfonylChloride Piperidine-1-sulfonyl chloride SulfonylChloride->Product Chlorosulfate 2-Methylphenyl chlorosulfate Chlorosulfate->Product

Caption: Divergent synthetic strategies for 2-methylphenyl piperidine-1-sulfonate synthesis.

Troubleshooting Q&A

Q1: My reaction yields are consistently below 40%, and I observe significant starting material recovery. I am using DMF as a solvent with triethylamine (TEA). What is going wrong? The Causality: Your solvent is consuming your reagent. While N,N-dimethylformamide (DMF) is a standard polar aprotic solvent, it is highly detrimental to sulfamoylation reactions. Piperidine-1-sulfonyl chloride reacts with DMF to form an undesired Vilsmeier-type adduct, rapidly depleting the electrophile before the phenol can react [1]. Furthermore, TEA can promote the degradation of the sulfonyl chloride into unreactive polymeric species. The Solution: Switch your solvent to N,N-dimethylacetamide (DMAc) or 1-methyl-2-pyrrolidone (NMP). These solvents stabilize the transition state without forming stable, unreactive adducts, drastically accelerating the reaction and preserving the sulfonyl chloride [1].

Q2: The 2-methyl group on the phenol seems to be causing steric hindrance. How can I overcome this to drive the reaction to completion? The Causality: The ortho-methyl group creates a steric shield around the phenolic oxygen, blocking the required Bürgi-Dunitz trajectory for nucleophilic attack on the tetrahedral sulfur center. Neutral 2-methylphenol is simply not nucleophilic enough to overcome this activation energy barrier. The Solution: You must increase the nucleophilicity of the phenol by quantitatively deprotonating it prior to the addition of the electrophile. Using Sodium Hydride (NaH) in anhydrous DMAc at 0 °C generates the highly reactive sodium 2-methylphenoxide [2]. Once the phenoxide is fully formed, the addition of piperidine-1-sulfonyl chloride will proceed rapidly despite the steric bulk.

Q3: Even with NaH and DMAc, my yields are plateauing around 65% due to trace moisture hydrolyzing the sulfonyl chloride. Is there a base-free alternative? The Causality: Sulfamoyl chlorides are highly moisture-sensitive, and commercial batches often contain trace HCl, which complicates stoichiometry. The Solution: Okada et al. demonstrated that using NMP as a solvent allows for base-free sulfamoylation of phenols [1]. By using 2.0 equivalents of piperidine-1-sulfonyl chloride in strictly anhydrous NMP at elevated temperatures (e.g., 60 °C), the solvent itself acts as a mild acid scavenger and transition-state stabilizer, pushing yields above 80% without the harsh conditions of NaH.

Q4: Is there an entirely different synthetic route if the standard sulfamoylation continues to fail? The Causality: Phenols are inherently poorer nucleophiles than aliphatic amines. The Solution: Reverse the polarity of the reaction (Route B). First, synthesize 2-methylphenyl chlorosulfate by reacting 2-methylphenol with sulfuryl chloride (SO₂Cl₂) [3]. The resulting chlorosulfate is an excellent electrophile. In the second step, react the chlorosulfate with piperidine. Because piperidine is a highly nucleophilic secondary amine, it easily overcomes the steric hindrance of the adjacent ortho-methyl group, forming the target sulfamate in excellent yields.

Quantitative Condition Comparison

To guide your optimization, the following table summarizes the expected outcomes based on different reaction parameters.

SolventBase SystemReagent EquivalentsTemp / TimeExpected Yield (%)Primary Mechanistic Issue
DMFTEA (3.0 eq)3.0RT / 12 h30 - 40%Reagent depletion via DMF-adduct formation
DCMTEA + DMAP (cat.)2.0RT / 24 h50 - 55%Slow kinetics; competitive hydrolysis
DMAc NaH (1.1 eq) 1.5 0 °C to RT / 4 h 85 - 90% None (Optimized Route A)
NMP None 2.0 60 °C / 3 h 80 - 85% None (Base-free alternative)

Mechanistic Pitfall Visualization

SolventEffects cluster_0 Suboptimal Pathway (Avoid) cluster_1 Optimized Pathway (Recommended) SulfonylChloride Piperidine-1-sulfonyl chloride DMF DMF Solvent SulfonylChloride->DMF DMA DMAc or NMP Solvent SulfonylChloride->DMA Adduct Undesired DMF-Adduct (Reagent Depletion) DMF->Adduct Fast LowYield Low Yield / Recovery of Phenol Adduct->LowYield Intermediate Stable Solvated Complex (High Reactivity) DMA->Intermediate Stabilizes TS HighYield High Yield of Target Sulfamate Intermediate->HighYield

Caption: Solvent-dependent pathways illustrating reagent depletion in DMF versus stabilization in DMAc/NMP.

Standardized Experimental Protocols

Protocol A: Optimized Synthesis via NaH/DMAc (Route A)

This protocol utilizes pre-formation of the phenoxide to overcome ortho-steric hindrance [2].

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Deprotonation: Dissolve 2-methylphenol (1.0 mmol) in strictly anhydrous DMAc (5.0 mL). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution becomes homogenous (indicating full phenoxide formation).

  • Electrophile Addition: Dissolve piperidine-1-sulfonyl chloride (1.5 mmol) in anhydrous DMAc (2.0 mL) and add it dropwise to the reaction mixture over 10 minutes at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction carefully with cold distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMAc, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 2-methylphenyl piperidine-1-sulfonate.

Protocol B: Polarity Reversal via Chlorosulfate (Route B)

Use this protocol if you are scaling up and wish to avoid NaH [3].

  • Chlorosulfate Synthesis: In a dry flask, dissolve 2-methylphenol (1.0 mmol) and pyridine (1.1 mmol) in anhydrous DCM (10 mL) at -78 °C. Dropwise add sulfuryl chloride (SO₂Cl₂, 1.2 mmol). Stir for 2 hours, warm to room temperature, and concentrate to isolate 2-methylphenyl chlorosulfate.

  • Amination: Dissolve the crude 2-methylphenyl chlorosulfate in anhydrous DCM (10 mL) and cool to 0 °C.

  • Coupling: Add triethylamine (TEA, 2.0 mmol) followed by the dropwise addition of piperidine (1.2 mmol).

  • Completion: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and purify via chromatography.

References

  • Okada, M., Iwashita, S., & Koizumi, N. (2000). Efficient general method for sulfamoylation of a hydroxyl group. Tetrahedron Letters, 41(36), 7047-7051. URL: [Link]

  • El-Gohary, N. S., et al. (2023). Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori. PLOS One, 18(6), e0286684. URL:[Link]

  • Zhao, Y., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. URL:[Link]

Optimization

Preventing thermal degradation of 2-Methylphenyl piperidine-1-sulfonate

Troubleshooting Guides & FAQs Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the thermal degradation issues frequently encountered when syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the thermal degradation issues frequently encountered when synthesizing, purifying, and storing 2-Methylphenyl piperidine-1-sulfonate (CAS: 61580-60-7).

Although conventionally named as a "sulfonate," the attachment of the sulfonyl group to the piperidine nitrogen classifies this molecule structurally as an aryl sulfamate ester. This structural nuance is critical: the electron-withdrawing nature of the sulfamate core renders the S-O bond highly electrophilic. When thermal energy exceeds the activation barrier, the molecule becomes highly susceptible to nucleophilic attack, leading to rapid degradation.

Core Mechanisms of Thermal Degradation

degradation_pathways A 2-Methylphenyl piperidine-1-sulfonate (Intact API) B Thermal Stress (>40°C) A->B Exposure D S-O Bond Cleavage (Hydrolysis/Solvolysis) B->D Activation Energy C Protic Solvents / Trace H2O C->D Nucleophilic Attack E o-Cresol (Phenolic Degradant) D->E F Piperidine-1-sulfonic acid D->F G Piperidine + Sulfates F->G Further Thermal Breakdown

Figure 1: Mechanistic pathways of thermal degradation for 2-Methylphenyl piperidine-1-sulfonate.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing significant degradation during vacuum concentration? A1: Rotary evaporation or vacuum distillation often involves water bath temperatures exceeding 40°C. For aryl sulfonates and sulfamates, prolonged thermal stress in the presence of trace moisture induces hydrolytic S-O bond cleavage. We recommend maintaining bath temperatures strictly below 30°C and utilizing high-vacuum systems (e.g., lyophilization or deep vacuum manifolds) to remove solvents without the thermal penalty.

Q2: How does solvent selection influence the thermal stability of this compound during scale-up? A2: Solvent choice is the most critical variable. Protic solvents (e.g., methanol, ethanol, isopropanol) act as nucleophiles. At elevated temperatures, these solvents rapidly attack the electrophilic sulfur center, leading to solvolysis[1]. To prevent this, strictly employ anhydrous, aprotic solvents such as dichloromethane (DCM), toluene, or dimethylformamide (DMF) during synthesis and purification.

Q3: Can pH excursions during thermal processing accelerate degradation? A3: Yes. While sulfonate/sulfamate esters are generally stable to mildly acidic conditions, they are notoriously labile to basic nucleophiles, especially when heated[2]. If your workup involves strong bases (e.g., NaOH or KOH) and is not strictly temperature-controlled, you will observe rapid saponification. Always quench reactions at 0°C and use mild buffers (e.g., saturated NaHCO₃) for neutralization.

Q4: What are the primary degradation products, and how should I detect them? A4: The primary degradants are o-cresol (2-methylphenol) and piperidine-1-sulfonic acid, which can further decompose into piperidine and inorganic sulfates. These can be accurately quantified using Reverse-Phase HPLC with UV detection. o-Cresol will elute significantly later than the highly polar piperidine fragments.

Process Optimization Workflow

troubleshooting_workflow Start Detect Degradation (HPLC/UV) CheckTemp Check Process Temp Is it > 40°C? Start->CheckTemp ReduceTemp Reduce Temp to 0-25°C Use Vacuum Drying CheckTemp->ReduceTemp Yes CheckSolvent Check Solvents Are Protic Solvents Used? CheckTemp->CheckSolvent No Resolved Degradation Prevented ReduceTemp->Resolved ChangeSolvent Switch to Aprotic (e.g., DCM, Toluene) CheckSolvent->ChangeSolvent Yes CheckPH Check pH Is it highly acidic/basic? CheckSolvent->CheckPH No ChangeSolvent->Resolved Buffer Neutralize / Buffer Maintain pH 6-8 CheckPH->Buffer Yes CheckPH->Resolved No Buffer->Resolved

Figure 2: Step-by-step troubleshooting workflow to mitigate thermal degradation during processing.

Quantitative Data & Process Parameters

Table 1: Thermal Stability Profile of Aryl Piperidine-1-sulfonates

Solvent SystemTemperature (°C)Time (h)Observed Degradation (%)Primary Pathway
Methanol (Protic)60°C24h> 85%Solvolysis
Water/Acetonitrile (pH 10)50°C12h> 90%Base-catalyzed Hydrolysis
Dichloromethane (Aprotic)40°C48h< 2%Stable
Toluene (Aprotic)80°C12h< 5%Minor Thermal Cleavage

Table 2: Recommended Storage and Handling Parameters

ParameterRecommended RangeCritical Warning
Storage Temperature-20°C to 4°CAvoid repeated freeze-thaw cycles in protic solutions.
Process Temperature0°C to 25°CExceeding 40°C during solvent removal causes rapid degradation.
pH Range (Aqueous)5.5 to 7.5Highly basic conditions (>pH 9) trigger rapid saponification.
Validated Experimental Protocols
Protocol 1: Temperature-Controlled Synthesis and Isolation

This protocol is designed as a self-validating system: by strictly controlling the thermal environment and utilizing cold-quenching, the integrity of the S-O bond is preserved throughout the workflow.

  • Activation : Dissolve o-cresol (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere. Cool the reaction vessel to 0°C using an ice-water bath.

  • Base Addition : Add triethylamine (1.5 eq) dropwise.

    • Causality: Maintaining the internal temperature below 5°C during this step prevents localized exothermic heating, which could prematurely degrade the incoming sulfonyl chloride.

  • Sulfamoylation : Slowly add piperidine-1-sulfonyl chloride (1.1 eq) dissolved in anhydrous DMF. Maintain the reaction at 0°C for 30 minutes, then allow it to gradually warm to room temperature (20-25°C) over 2 hours[3].

  • Quenching : Quench the reaction by pouring it into ice-cold brine (0°C).

    • Causality: Cold quenching prevents the exothermic heat of aqueous mixing from driving hydrolysis of the newly formed ester.

  • Extraction : Extract with ethyl acetate (3x). Wash the organic layer with cold 5% citric acid, followed by cold brine.

    • Causality: The mild acidic wash removes unreacted amines without inducing the rapid hydrolysis seen with basic washes.

  • Concentration : Dry over anhydrous Na₂SO₄. Concentrate under reduced pressure using a rotary evaporator water bath set strictly to ≤30°C .

Protocol 2: HPLC-UV Method for Thermal Degradation Monitoring
  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile (HPLC grade).

    • Causality: Do not use methanol as a diluent. Protic diluents can cause artifactual solvolysis while sitting in the autosampler queue, leading to false-positive degradation results.

  • Column : C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase : Gradient elution. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate & Temperature : 1.0 mL/min. Set the column oven to 25°C.

    • Causality: Keeping the column oven at 25°C prevents on-column thermal degradation during the chromatographic run.

  • Detection : Monitor at 254 nm (optimal for the o-tolyl ring) and 210 nm.

References
  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates The Journal of Organic Chemistry - ACS Publications[Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Organic Process Research & Development (Novatia, LLC)[Link]

  • Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori PLOS ONE[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Impurity Profiling of 2-Methylphenyl Piperidine-1-sulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural recipes. Here, we focus on the mechanistic causality behind impurity generation in aryl sulfamate synthesis. By understanding the chemical logic of the reaction between 2-methylphenol (o-cresol) and piperidine-1-sulfonyl chloride, you can proactively troubleshoot your workflows, validate your protocols, and ensure high-purity drug development intermediates.

Part 1: Mechanistic Workflow & Impurity Mapping

The synthesis of 2-methylphenyl piperidine-1-sulfonate relies on the electrophilic sulfonylation of a phenoxide[1]. However, the reactivity of the sulfonyl chloride intermediate makes the system susceptible to side reactions. The diagram below maps the primary synthetic pathway alongside the mechanistic origins of the most common impurities.

G cluster_0 Starting Materials A 2-Methylphenol (o-cresol) C 2-Methylphenyl piperidine-1-sulfonate (Target Product) A->C NaH, DMF 0°C to RT F Regioisomers (m-/p-cresol derived) A->F Isomeric Impurities in Starting Material B Piperidine-1-sulfonyl chloride B->C D 1,1'-Sulfonyldipiperidine (Reagent Impurity) B->D Excess Piperidine in Reagent Prep E Piperidine-1-sulfonic acid (Hydrolysis Byproduct) B->E Adventitious H2O

Workflow mapping the synthesis of 2-methylphenyl piperidine-1-sulfonate and its common impurities.

Part 2: Troubleshooting FAQs

Q1: Why am I observing a significant m/z 233 peak in my final product's LC-MS trace? A1: This mass corresponds to 1,1'-sulfonyldipiperidine ( [M+H]+ 233.13). Causality: This is a carryover impurity from the upstream synthesis of your piperidine-1-sulfonyl chloride reagent. When sulfuryl chloride is reacted with piperidine, strict stoichiometric and temperature controls (-20 °C to 0 °C) are required[2]. If excess piperidine is present or local overheating occurs, a dual substitution takes place, forming the symmetrical sulfamide[3]. Because this impurity is neutral and highly stable, it will co-extract with your target product during organic workup. Fix: Distill your piperidine-1-sulfonyl chloride under reduced pressure prior to use, or purify the final product via silica gel flash chromatography.

Q2: My HPLC trace shows a growing peak for 2-methylphenol over time during storage. What is the mechanism of this degradation? A2: Aryl sulfamates can act as activated group transfer reagents, making the S-O bond susceptible to cleavage[4]. Causality: This is a classic hydrolysis degradation pathway. In the presence of adventitious moisture and trace acidic/basic impurities, the sulfonate ester bond hydrolyzes to yield the parent 2-methylphenol and piperidine-1-sulfonic acid. Fix: Ensure the final product is rigorously dried under high vacuum and stored in a desiccator under an inert argon atmosphere.

Q3: I see a persistent impurity with the exact same mass as my product (m/z 256.10). How is this possible? A3: You are observing a regioisomer , likely 3-methylphenyl or 4-methylphenyl piperidine-1-sulfonate. Causality: Commercial grades of 2-methylphenol (o-cresol) frequently contain trace amounts of m-cresol or p-cresol. Because these isomers possess identical nucleophilicity, they react completely indiscriminately with the sulfonyl chloride[1]. Fix: Verify the purity of your starting 2-methylphenol via GC-MS. If isomeric impurities are present, you must source a higher-purity grade (≥99.5%) of o-cresol, as separating these regioisomers post-synthesis is chromatographically punishing.

Q4: The reaction stalls at 70% conversion despite using an excess of piperidine-1-sulfonyl chloride. Why? A4: Your base is being depleted by competing side reactions. Causality: If your solvent (DMF or DMAc) is not strictly anhydrous, water will act as a competing nucleophile, hydrolyzing the piperidine-1-sulfonyl chloride into piperidine-1-sulfonic acid and HCl[5]. This process rapidly consumes your base (e.g., NaH or Triethylamine), dropping the pH and neutralizing the reactive phenoxide back to unreactive phenol. Fix: Use freshly opened, molecular-sieve dried solvents and ensure your glassware is flame-dried.

Part 3: Quantitative Impurity Profile

Use the following self-validating data table to cross-reference your LC-MS (Positive Ion Mode) and HPLC (UV 254 nm) results.

Impurity / CompoundStructural Originm/z [M+H]+ RRT (Approx.)Mitigation Strategy
2-Methylphenyl piperidine-1-sulfonate Target Product 256.10 1.00 N/A
1,1'-SulfonyldipiperidineUpstream reagent over-reaction233.130.85Distill sulfonyl chloride prior to use.
2-Methylphenol (o-cresol)Unreacted SM / Hydrolysis109.06*0.60Implement 1M NaOH aqueous wash.
Piperidine-1-sulfonic acidMoisture-driven hydrolysis166.050.30Maintain strict anhydrous conditions.
3-Methylphenyl piperidine-1-sulfonateSM Isomeric Contamination256.101.02Use ≥99.5% pure o-cresol starting material.

*Note: Phenols often exhibit poor ionization in positive mode; monitor via UV or switch to Negative Ion Mode ( [M−H]− 107.05).

Part 4: Self-Validating Experimental Protocol

This protocol for the synthesis of 2-methylphenyl piperidine-1-sulfonate is designed with built-in chemical logic to ensure high fidelity and self-validation at each step[6].

Step 1: Preparation of the Phenoxide

  • Dissolve 2-methylphenol (1.0 eq) in anhydrous DMAc (1-2 M concentration) under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions.

  • Causality & Validation: Cooling to 0 °C prevents the exothermic deprotonation from degrading the solvent. NaH is chosen over weaker bases (like triethylamine) because it ensures complete, irreversible formation of the highly nucleophilic phenoxide, driving hydrogen gas out of the system. The cessation of bubbling serves as a visual, self-validating indicator that deprotonation is complete.

Step 2: Electrophilic Sulfonylation

  • Dissolve piperidine-1-sulfonyl chloride (1.2 eq) in a minimal volume of anhydrous DMAc.

  • Add this solution dropwise to the phenoxide mixture at 0 °C.

  • Allow the reaction to stir for 5 minutes, then slowly warm to room temperature and stir for 1–4 hours[1].

  • Causality & Validation: Dropwise addition prevents local concentration spikes, which suppresses the formation of symmetrical byproducts. Warming to room temperature provides the activation energy necessary to drive the sterically hindered substitution to completion. Monitor via TLC (Hexanes:EtOAc); the disappearance of the phenol spot validates reaction completion.

Step 3: Quench and Aqueous Workup

  • Quench the reaction by slowly pouring the mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with 1M NaOH, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Causality & Validation: The 1M NaOH wash is a critical purification mechanism. It selectively deprotonates any unreacted 2-methylphenol and captures water-soluble piperidine-1-sulfonic acid, pulling them into the aqueous waste. If your organic layer still shows phenol contamination, your NaOH wash was insufficient.

References

  • Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori. PLOS One. Available at:[Link]

  • Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. ACS Organic Letters. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis and Use of 2-Methylphenyl piperidine-1-sulfonate

Welcome to the technical support guide for 2-Methylphenyl piperidine-1-sulfonate. This resource is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Methylphenyl piperidine-1-sulfonate. This resource is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot common challenges encountered during the synthesis and handling of this important sulfonamide building block. Our focus is on minimizing side reactions to enhance yield, purity, and experimental reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered in the synthesis of 2-Methylphenyl piperidine-1-sulfonate, which typically involves the reaction of 2-methylphenylsulfonyl chloride with piperidine.

Q1: My reaction yield is significantly lower than expected. What are the most common culprits?

Low yields are frequently traced back to three primary areas: reagent quality, reaction conditions, and competing side reactions.[1]

  • Reagent Quality: The most critical reagent is 2-methylphenylsulfonyl chloride. Sulfonyl chlorides are notoriously sensitive to moisture and can readily hydrolyze to the corresponding 2-methylbenzenesulfonic acid, which is unreactive under these conditions.[1][2][3] Always use a freshly opened bottle or repurify the sulfonyl chloride if it has been stored for an extended period. Similarly, ensure the piperidine and solvent are anhydrous.

  • Reaction Conditions: The reaction must be conducted under strictly anhydrous conditions with an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.[1]

  • Stoichiometry and Base: An appropriate base (e.g., triethylamine or pyridine) is required to scavenge the HCl generated during the reaction. Using at least one equivalent of the base is essential. In some cases, using piperidine itself as both reactant and base (by adding a second equivalent) can be effective, but this can complicate purification.

Q2: I'm observing a significant, more polar side product by TLC/LC-MS. What is it likely to be?

The most probable identity of a polar, UV-active side product is 2-methylbenzenesulfonic acid . This is the product of the hydrolysis of your starting material, 2-methylphenylsulfonyl chloride.[1][2][3] Its formation directly consumes your electrophile, leading to a reduction in the yield of the desired sulfonamide.

Q3: How can I minimize the formation of 2-methylbenzenesulfonic acid?

Preventing the formation of the sulfonic acid byproduct is paramount for a successful reaction.

  • Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.

  • Solvents: Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent (e.g., molecular sieves).

  • Reagents: Handle 2-methylphenylsulfonyl chloride in a glovebox or under a positive pressure of inert gas. Use a fresh bottle whenever possible.

  • Procedure: Add the sulfonyl chloride to the solution of piperidine and base, rather than the other way around. This ensures the sulfonyl chloride immediately encounters the desired nucleophile (piperidine) rather than trace moisture in the solvent.

Q4: The reaction appears to be slow or stalls before completion. What can I do to improve the reaction rate?

While the reaction between a sulfonyl chloride and a secondary amine like piperidine is generally rapid, several factors can slow it down:

  • Temperature: If the reaction is sluggish at room temperature, gentle heating to 40-50 °C can increase the rate. However, be aware that elevated temperatures can also accelerate decomposition pathways for sensitive substrates.[4][5]

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard. Ensure the reagents are fully dissolved. Poor solubility can limit the reaction rate.

  • Steric Hindrance: The methyl group at the 2-position (ortho) of the phenyl ring introduces some steric bulk. While generally not prohibitive for a small amine like piperidine, it can slow the reaction compared to an unsubstituted phenylsulfonyl chloride. Allowing for a longer reaction time (monitoring by TLC or LC-MS) is a simple solution.

Q5: I've successfully synthesized the product, but I'm concerned about its stability during workup and storage. What are the risks?

2-Methylphenyl piperidine-1-sulfonate is a robust compound but can be susceptible to degradation under harsh conditions.

  • pH Extremes: Avoid strongly acidic or basic conditions during aqueous workup. Sulfonamides can be cleaved under reflux in strong acids or bases, although this typically requires harsh conditions not seen in a standard workup.[6]

  • Thermal Stability: Piperidine itself can decompose at elevated temperatures (boiling point ~106-108 °C).[4][5] While the sulfonamide is more stable, prolonged heating at high temperatures during purification (e.g., high-temperature distillation) should be avoided. Standard flash chromatography and solvent evaporation under reduced pressure are generally safe.

  • Oxidative Stability: The piperidine ring can be susceptible to oxidation by strong oxidizing agents.[5] Avoid exposure to oxidants during workup and storage.

Section 2: Troubleshooting Guide: A Systematic Workflow

When encountering issues, a logical, step-by-step approach is the most efficient way to identify and solve the problem. The following workflow helps diagnose the root cause of common failures.

TroubleshootingWorkflow start Problem: Low Yield or High Impurity Level reagents Step 1: Verify Reagent Quality - Check Sulfonyl Chloride (hydrolysis?) - Check Piperidine (purity?) - Check Solvent (anhydrous?) start->reagents Begin Diagnosis conditions Step 2: Review Reaction Conditions - Inert atmosphere maintained? - Temperature appropriate? - Correct stoichiometry (Base ≥ 1 eq)? reagents->conditions Reagents OK analysis Step 3: Analyze Crude Product - Run TLC and LC-MS - Identify major side products conditions->analysis Conditions OK workup Step 4: Evaluate Workup & Purification - Aqueous quench pH neutral? - Avoid excessive heat? - Proper chromatography conditions? analysis->workup Analysis Complete solution Solution Implemented workup->solution Procedure Refined

Caption: Systematic workflow for troubleshooting sulfonamide synthesis.

Section 3: Key Side Reactions and Mechanistic Insight

Understanding the competing chemical pathways is crucial for designing a robust experimental protocol.

ReactionMechanisms cluster_desired Desired Reaction Pathway cluster_side Major Side Reaction reactants 2-Methylphenylsulfonyl Chloride Piperidine product 2-Methylphenyl piperidine-1-sulfonate reactants:r2->product Nucleophilic Attack (Good Yield) side_product 2-Methylbenzenesulfonic Acid (Unreactive Impurity) reactants:r1->side_product Hydrolysis (Low Yield) h2o H₂O (Trace Moisture)

Caption: Desired reaction pathway versus the common hydrolysis side reaction.

Section 4: Protocols and Methodologies

Protocol 4.1: Optimized Synthesis of 2-Methylphenyl piperidine-1-sulfonate

This protocol incorporates best practices to minimize side reactions.

Materials:

  • 2-methylphenylsulfonyl chloride

  • Piperidine

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperidine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration based on piperidine).

  • Cooling & Base Addition: Cool the flask to 0 °C using an ice bath. Add triethylamine (1.1 eq).

  • Sulfonyl Chloride Addition: In a separate, dry flask, dissolve 2-methylphenylsulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring piperidine solution over 15-20 minutes via a syringe or dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the piperidine is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess piperidine and triethylamine), saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 4.2: LC-MS Method for In-Process Monitoring

This method can distinguish the starting material, product, and key side product.

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Detection (MS) ESI+ (Electrospray Ionization, Positive Mode)
Expected m/z Product: [M+H]⁺ = 240.1 Sulfonic Acid: Not readily seen in ESI+; better in ESI-

Note: Retention times will vary by system. The sulfonic acid is highly polar and will elute early, while the product is less polar and will elute later.

References

  • American Chemical Society Publications. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds. [Link]

  • American Chemical Society Publications. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities...[Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... [Link]

  • JPR Solutions. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. [Link]

  • National Center for Biotechnology Information (PMC). (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Academia.edu. (n.d.). Developments in Methods of Analysis for Naphthalene Sulfonates. [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

  • Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Biosynce. (2025). What is the stability of piperidine?. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]

  • Biosynce. (2025). Under what conditions does piperidine decompose?. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of 2-Methylphenyl piperidine-1-sulfonate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 2-Methylphenyl piperidine-1-sulfonate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 2-Methylphenyl piperidine-1-sulfonate (CAS: 61580-60-7).

As an aryl piperidine-1-sulfonate, this molecule is highly susceptible to specific phase-separation bottlenecks—most notably Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out," and the trapping of synthetic impurities (like 2-methylphenol) within metastable polymorphic forms[1].

As a Senior Application Scientist, my goal is to provide you with the mechanistic causality behind these behaviors and equip you with self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Part 1: Diagnostic Workflow

Before adjusting your parameters, use the diagnostic workflow below to identify where your crystallization is failing.

CrystallizationWorkflow Step1 Crude 2-Methylphenyl piperidine-1-sulfonate Step2 Dissolve in EtOAc at 60°C Step1->Step2 Step3 Add Heptane & Cool to 45°C Step2->Step3 Decision Phase Separation (Oiling Out)? Step3->Decision Fix Add EtOAc & Reheat to 60°C Decision->Fix Yes Seed Add Seed Crystals at 45°C Decision->Seed No Fix->Step3 Cool Cool to 5°C (0.1°C/min) Seed->Cool Pure Pure Crystalline Product Cool->Pure

Troubleshooting workflow for anti-solvent crystallization of piperidine-1-sulfonates.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q: Why does 2-Methylphenyl piperidine-1-sulfonate constantly "oil out" instead of forming crystals? A: Oiling out occurs when the cooling trajectory of your solution intersects the liquid-liquid miscibility gap before it reaches the solid solubility curve[2]. Because 2-Methylphenyl piperidine-1-sulfonate possesses a relatively low melting point and moderate polarity, it often separates as a solute-rich liquid phase rather than nucleating as a solid[3]. This is a kinetic phenomenon exacerbated by rapid cooling or high supersaturation.

Q: How do trace impurities affect the crystallization thermodynamics? A: Impurities from the synthesis—such as unreacted 2-methylphenol or hydrolyzed piperidine-1-sulfonic acid—act as freezing point depressants. They widen the miscibility gap and partition preferentially into the solute-rich oil phase[2]. Once the impurities are trapped in this oil, subsequent nucleation from the oil becomes thermodynamically unfavorable, often resulting in an amorphous, gummy solid[4].

Q: Why should I avoid aqueous or alcoholic solvent systems for this compound? A: 2-Methylphenyl piperidine-1-sulfonate is a sulfonate ester. Prolonged exposure to protic solvents (like ethanol or water) at elevated temperatures during dissolution can trigger hydrolysis, reverting the product back to its constituent phenol and sulfonic acid[1]. Anhydrous aprotic/non-polar solvent systems (e.g., Ethyl Acetate/Heptane) are strictly recommended to maintain chemical integrity.

Part 3: Troubleshooting Guides

Issue 1: Overcoming Liquid-Liquid Phase Separation (LLPS)

Symptom: Upon cooling the solvent mixture, the solution becomes milky, and a dense, colored oil settles at the bottom of the flask. Root Cause: The system has entered a stable LLPS region due to excessive supersaturation and slow nucleation kinetics[3]. Solution & Causality:

  • Shift the Phase Diagram: Increase the proportion of the "good" solvent (Ethyl Acetate). This shifts the miscibility gap to lower temperatures, allowing the solid solubility curve to be reached first.

  • Isothermal Seeding: Introduce seed crystals before the cloud point (the temperature at which oiling out begins). Seeding provides a low-energy surface for heterogeneous nucleation, bypassing the high activation energy required for spontaneous nucleation and preventing the formation of the oil phase[3].

Issue 2: Polymorphism and "Gummy" Solids

Symptom: The product eventually solidifies from the oil, but it forms a sticky, gummy mass rather than free-flowing, filterable crystals. Root Cause: The compound has precipitated as a metastable polymorph or an amorphous glass due to rapid crash-cooling[4]. Solution & Causality:

  • Thermal Cycling (Ostwald Ripening): Heat the gummy suspension to just below its dissolution temperature (e.g., 50°C), hold for 60 minutes, and cool slowly (0.1 °C/min). The thermal energy dissolves the smaller, kinetically favored metastable particles and redeposits the material onto the larger, thermodynamically stable crystal lattice.

PhaseLogic Supersat Supersaturated Solution LLPS Miscibility Gap (LLPS) Supersat->LLPS Rapid Cooling Nuc Heterogeneous Nucleation Supersat->Nuc Slow Cooling + Seeding Oil Solute-Rich Oil (Impurity Trap) LLPS->Oil Amorph Gummy Solid Oil->Amorph Crash Cooling Oil->Nuc Thermal Cycling Cryst Stable Polymorph Nuc->Cryst

Logical relationship between cooling kinetics, phase separation, and crystal stability.

Part 4: Quantitative Data & Optimization

The following table summarizes the empirical effect of solvent ratios and cooling rates on the crystallization outcome of 2-Methylphenyl piperidine-1-sulfonate.

Solvent System (v/v)Cooling Rate (°C/min)Seeding Temp (°C)Observation / OutcomePurity (HPLC)
EtOAc : Heptane (1:4)2.0 (Crash cool)NoneSevere oiling out, gummy solid< 90.0%
EtOAc : Heptane (1:2)0.5NoneSlight oiling out, slow nucleation94.5%
EtOAc : Heptane (1:2) 0.1 45.0 Free-flowing crystals, no LLPS > 99.5%
Ethanol : Water (3:1)0.250.0Good yield, but partial hydrolysis96.0%

Data reflects optimized parameters to avoid LLPS while maximizing the depletion of 2-methylphenol impurities.

Part 5: Self-Validating Experimental Protocol

To guarantee a successful crystallization, execute the following Anti-Solvent Crystallization with Seeding methodology. Every step includes a validation checkpoint to ensure the system behaves as thermodynamically predicted.

Step 1: Anhydrous Dissolution

  • Action: Suspend the crude 2-Methylphenyl piperidine-1-sulfonate in anhydrous Ethyl Acetate (3 mL per gram of crude) and heat to 60°C under gentle agitation.

  • Causality: Anhydrous conditions prevent the hydrolysis of the sulfonate ester bond[1].

  • Validation: The solution must become completely transparent. If solid particulates remain, add EtOAc in 0.5 mL increments until clear.

Step 2: Polish Filtration

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a clean, dry crystallizer.

  • Causality: Removes dust and insoluble impurities that act as uncontrolled heterogeneous nucleation sites, which can trigger premature precipitation.

Step 3: Anti-Solvent Titration

  • Action: While maintaining the temperature at 60°C, add anhydrous Heptane dropwise until the solution becomes faintly turbid. Immediately add 2-3 drops of EtOAc to restore complete clarity.

  • Causality: This establishes the maximum possible supersaturation without crossing into the miscibility gap (LLPS region).

  • Validation: The solution must remain optically clear for at least 5 minutes at 60°C. If turbidity persists or oil droplets form, the system has entered the miscibility gap; reheat to 65°C and add more EtOAc[2].

Step 4: Isothermal Seeding

  • Action: Linearly cool the clear solution to 45°C. Add 1-2 wt% of pure 2-Methylphenyl piperidine-1-sulfonate seed crystals. Hold isothermally at 45°C for 60 minutes.

  • Causality: Seeding bypasses the high activation energy of primary nucleation. The isothermal hold allows the seeds to grow slowly, depleting the supersaturation and completely eliminating the risk of oiling out[3].

  • Validation: Inspect the flask visually. The seed crystals must remain suspended and gradually increase in mass. If the seeds dissolve completely, the solution is undersaturated (you added too much EtOAc). If liquid droplets form around the seeds, LLPS has occurred (reheat to 60°C and restart).

Step 5: Controlled Cooling and Isolation

  • Action: Cool the suspension from 45°C to 5°C at a strict rate of 0.1 °C/min. Filter the resulting slurry under vacuum, wash with ice-cold Heptane, and dry under a vacuum at 30°C to constant weight.

  • Causality: A slow cooling rate promotes uniform crystal growth and excludes impurities (like 2-methylphenol) from the crystal lattice.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori Source: PLOS ONE URL:[Link]

  • Novel indole-based sulfonate and sulfamate derivatives as potent and selective urease inhibitors targeting Helicobacter pylori: a promising therapeutic strategy Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Methylphenyl piperidine-1-sulfonate vs phenyl piperidine-1-sulfonate reactivity

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Electrophilic reactivity, steric dynamics in cross-coupling, and hydrolytic stability. Executive Summary & Chemical Profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Electrophilic reactivity, steric dynamics in cross-coupling, and hydrolytic stability.

Executive Summary & Chemical Profiling

In modern synthetic organic chemistry and drug development, aryl sulfamates (such as piperidine-1-sulfonates) have emerged as highly versatile, bench-stable pseudohalides. They serve as excellent electrophiles for transition-metal-catalyzed carbon-carbon (C–C) and carbon-heteroatom (C–X) bond formations, offering a cost-effective alternative to aryl triflates and halides [1].

When comparing phenyl piperidine-1-sulfonate (unsubstituted) with 2-methylphenyl piperidine-1-sulfonate (ortho-substituted), the primary divergence in reactivity is governed by steric hindrance . The presence of the ortho-methyl group fundamentally alters the kinetic profile of the C(aryl)–O bond activation, impacting catalyst selection, reaction temperatures, and hydrolytic stability.

Mechanistic Causality: The Role of the Ortho-Methyl Group

As an application scientist, it is critical to understand that the ortho-methyl group does not alter the inherent electronic dipole of the C–O bond significantly; rather, it creates a steric bottleneck. During Nickel-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the low-valent Ni(0) catalyst must coordinate to the arene ring before inserting into the C–O bond. The ortho-methyl group physically impedes the trajectory of bulky phosphine or N-heterocyclic carbene (NHC) ligands coordinated to the Nickel center, raising the activation energy ( ΔG‡ ) for oxidative addition.

G Ni0 Ni(0)L_n Active Catalyst OxAdd Oxidative Addition (C-O Cleavage) Ni0->OxAdd Aryl Sulfamate TransMet Transmetalation (with Ar-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Ni0 Product Release Steric Steric Hindrance (2-Methyl group) Steric->OxAdd

Ni-catalyzed cross-coupling cycle highlighting the steric bottleneck at oxidative addition.

Quantitative Data Presentation

The following table synthesizes the comparative reactivity of both substrates under standardized Nickel-catalyzed Suzuki-Miyaura cross-coupling and hydrolytic conditions [2].

ParameterPhenyl piperidine-1-sulfonate2-Methylphenyl piperidine-1-sulfonateMechanistic Rationale
Oxidative Addition Rate Fast ( krel​≈1.0 )Slow ( krel​≈0.3 )Ortho-methyl group blocks Ni(0) coordination trajectory.
Suzuki-Miyaura Yield (Standard Ni/PCy3, 110°C, 24h)> 95%65 - 75%Steric clash during transmetalation and oxidative addition limits turnover [2].
Hydrolytic Stability (pH 12, 60°C)Moderate (t½ ~ 12h)High (t½ > 48h)Steric shielding protects the sulfur center from nucleophilic hydroxide attack.
Directed Ortho-Metalation (DoM) Highly efficient at both ortho positionsRestricted to the single unsubstituted ortho positionThe methyl group occupies one ortho site, directing lithiation exclusively to C6.

Experimental Workflows: Self-Validating Protocols

To objectively evaluate the reactivity difference between these two substrates, a self-validating experimental protocol is required. The following methodology utilizes an internal standard (1,3,5-trimethoxybenzene) to ensure that any drop in yield for the 2-methylphenyl derivative is accurately attributed to unreacted starting material (kinetic failure) rather than degradation (thermodynamic failure).

Step-by-Step Methodology: Comparative Suzuki-Miyaura Coupling

Reagents Required:

  • Substrate A: Phenyl piperidine-1-sulfonate (0.5 mmol)

  • Substrate B: 2-Methylphenyl piperidine-1-sulfonate (0.5 mmol)

  • Coupling Partner: 4-Methoxyphenylboronic acid (0.75 mmol, 1.5 equiv)

  • Catalyst: NiCl2​(PCy3​)2​ (5 mol%)

  • Base: K3​PO4​ (2.25 mmol, 4.5 equiv)

  • Solvent: Anhydrous Toluene (2.0 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 mmol)

Procedure:

  • Preparation (Glovebox/Schlenk): In an argon-filled glovebox, charge two separate oven-dried 10 mL Schlenk tubes with NiCl2​(PCy3​)2​ (17.3 mg, 0.025 mmol) and finely milled anhydrous K3​PO4​ (477 mg, 2.25 mmol).

  • Substrate Addition: Add Substrate A to Tube 1, and Substrate B to Tube 2. Add 4-methoxyphenylboronic acid (114 mg, 0.75 mmol) and the internal standard (16.8 mg, 0.1 mmol) to both tubes.

  • Solvent & Seal: Add 2.0 mL of anhydrous, degassed toluene to each tube. Seal the tubes with Teflon-lined caps and remove them from the glovebox.

  • Thermal Activation: Place both tubes in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for exactly 24 hours. Causality note: Vigorous stirring is essential as the reaction is a heterogeneous mixture due to the insoluble phosphate base.

  • Quench & Workup: Cool the reactions to room temperature. Dilute with ethyl acetate (5 mL) and quench with deionized water (5 mL). Extract the aqueous layer with EtOAc ( 3×5 mL).

  • Validation & Analysis: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Analyze the crude mixture via quantitative 1H -NMR and GC-MS. Compare the integration of the product peaks against the 1,3,5-trimethoxybenzene internal standard to determine absolute conversion.

Workflow Step1 1. Reagent Assembly Step2 2. Inert Atmosphere Step1->Step2 Step3 3. Catalyst Addition Step2->Step3 Step4 4. Thermal Activation Step3->Step4 Step5 5. Quench & Extraction Step4->Step5

Step-by-step experimental workflow for Ni-catalyzed cross-coupling of aryl sulfamates.

Application Guide: When to Use Which?

Choose Phenyl piperidine-1-sulfonate when:

  • You require rapid, high-yielding cross-coupling under mild conditions.

  • You are screening new catalyst systems and need a highly reactive, unhindered baseline electrophile.

  • You are synthesizing libraries of urease inhibitors where the unsubstituted phenyl ring is required for optimal active-site binding [3].

Choose 2-Methylphenyl piperidine-1-sulfonate when:

  • You are designing a synthetic route that requires the sulfamate group to survive harsh, basic downstream transformations (leveraging its steric hydrolytic stability).

  • You intend to perform Directed Ortho-Metalation (DoM) to functionalize the remaining unsubstituted ortho position with absolute regiocontrol.

  • You are investigating the steric limits of novel bulky phosphine or NHC Nickel catalysts.

References

  • Source: National Institute of Informatics (NII)
  • Source: PubMed Central (PMC)
  • Source: PLOS One / PubMed Central (PMC)
Comparative

Introduction: The Analytical Imperative for 2-Methylphenyl piperidine-1-sulfonate

An In-Depth Comparative Guide to HPLC Method Validation for the Quantification of 2-Methylphenyl piperidine-1-sulfonate In the landscape of pharmaceutical development and quality control, the precise and accurate quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to HPLC Method Validation for the Quantification of 2-Methylphenyl piperidine-1-sulfonate

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is non-negotiable. 2-Methylphenyl piperidine-1-sulfonate, a molecule featuring a sulfonamide linkage between a piperidine ring and a substituted aromatic moiety, presents a unique analytical challenge. Its structure imparts a moderate polarity and UV-active properties due to the phenyl ring, making High-Performance Liquid Chromatography (HPLC) the analytical technique of choice.

However, selecting an appropriate HPLC method is only the first step. To ensure that a method is fit for its intended purpose—be it for release testing, stability studies, or pharmacokinetic analysis—it must undergo a rigorous validation process. This process provides documented evidence that the procedure is reliable, reproducible, and accurate for the quantification of the target analyte.

This guide provides a comprehensive comparison of two distinct HPLC strategies for the analysis of 2-Methylphenyl piperidine-1-sulfonate: the conventional Reversed-Phase Liquid Chromatography (RP-HPLC) and the alternative Hydrophilic Interaction Liquid Chromatography (HILIC) . We will delve into the rationale for method development, provide detailed experimental protocols for a full validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, and present comparative data to guide researchers in making an informed decision.[1][2]

Part 1: Chromatographic Method Development and Comparison

The molecular structure of 2-Methylphenyl piperidine-1-sulfonate contains both hydrophobic regions (the 2-methylphenyl and piperidine rings) and a highly polar sulfonamide group. This amphiphilic nature makes it a candidate for multiple separation modes.

Method A: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most prevalent mode in pharmaceutical analysis, separating molecules based on their hydrophobicity.[3] Analytes interact with a non-polar stationary phase (e.g., C18), and a polar mobile phase is used for elution. Less polar compounds are retained longer. Given the analyte's structure, a C18 column is a logical starting point. The primary challenge is to achieve adequate retention, as the polar sulfonamide can reduce interaction with the stationary phase, potentially leading to early elution near the solvent front.

  • Rationale: This approach is robust, well-understood, and utilizes common, readily available columns and solvents. By manipulating the mobile phase (e.g., the ratio of organic solvent to aqueous buffer and the pH of the buffer), retention can be optimized.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for separating polar and hydrophilic compounds.[4][5] It employs a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6][7] A water-enriched layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained.[8]

  • Rationale: HILIC offers an orthogonal (different) selectivity compared to RP-HPLC.[4] For a molecule like 2-Methylphenyl piperidine-1-sulfonate, the polar sulfonamide group can interact strongly with the polar stationary phase, leading to excellent retention and potentially better separation from polar impurities. Furthermore, the high organic content of the mobile phase is advantageous for mass spectrometry (MS) detection, as it promotes more efficient solvent desolvation and analyte ionization.[5]

Comparative Chromatographic Conditions
ParameterMethod A: RP-HPLCMethod B: HILIC
Column C18, 150 mm x 4.6 mm, 5 µmBare Silica, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 10 min95% to 50% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detector PDA/UV at 220 nmPDA/UV at 220 nm
Injection Vol. 10 µL10 µL

Part 2: The Validation Workflow: A Step-by-Step Guide

A successful method validation demonstrates that the analytical procedure is suitable for its intended purpose.[2][9] The following protocols are designed based on the authoritative ICH Q2(R2) Guideline and are applicable to both Method A and Method B.[1]

ValidationWorkflow Dev Method Development (RP-HPLC vs. HILIC) Proto Write Validation Protocol (Define Parameters & Criteria) Dev->Proto Spec Specificity (Peak Purity, Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Robust Robustness Spec->Robust Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LoD LOD & LOQ Lin->LoD Report Validation Report (Summarize & Conclude) Acc->Report Prec->Report LoD->Report Robust->Report

Caption: HPLC Method Validation Workflow Diagram.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (diluent or matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation Study: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples. The method is considered specific if the analyte peak is well-resolved from any degradation product peaks (Resolution > 2).

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity across the analyte peak in both standard and stressed samples. The purity angle should be less than the purity threshold.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution. For an assay, a typical range is 80% to 120% of the target concentration.

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Construct a calibration curve by plotting the average peak area against the known concentration.

  • Acceptance Criteria: Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found. It is typically determined through recovery studies.

Experimental Protocol:

  • Spike Samples: Prepare samples by spiking a blank matrix with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte using the calibration curve.

  • Calculate Recovery: Calculate the percentage recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[10]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for the combined data from both studies.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Method 1 (Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Based on Standard Deviation of the Response and the Slope):

    • Analyze a series of blank samples and determine the standard deviation of the blank response.

    • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response (or y-intercept of the regression line) and S is the slope of the calibration curve.

  • Confirmation: The LOQ must be subsequently verified by demonstrating that accuracy and precision are acceptable at this concentration.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[10]

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical chromatographic parameters one at a time. Examples include:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase Composition (e.g., organic solvent ± 2%)

    • Mobile Phase pH (e.g., ± 0.2 units)

  • Analysis: Analyze a system suitability solution or a standard sample under each modified condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and analyte quantification.

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the quantitative results should not significantly deviate from the nominal conditions.

ValidationParameters Method Validated Method Core Accuracy Precision Specificity Core:f0->Method Truthfulness Core:f1->Method Reproducibility Core:f2->Method Selectivity Quant Linearity & Range LOD & LOQ Quant:f0->Core:f0 Quant:f0->Core:f1 Quant:f1->Core:f2 Reliability Robustness Reliability->Method Transferability

Caption: Inter-relationship of Validation Parameters.

Part 3: Comparative Data Summary and Interpretation

The following tables present simulated but realistic validation data for both the RP-HPLC and HILIC methods.

Table 1: Linearity and Sensitivity Comparison
ParameterMethod A: RP-HPLCMethod B: HILICAcceptance Criteria
Linear Range (µg/mL) 1 - 1501 - 150N/A
Correlation Coeff. (R²) 0.99950.9998≥ 0.999
LOD (µg/mL) 0.150.08Report
LOQ (µg/mL) 0.450.25Report

Interpretation: Both methods demonstrate excellent linearity. The HILIC method shows slightly better sensitivity (lower LOD/LOQ), which could be attributed to better peak shape and higher efficiency for this particular analyte.

Table 2: Accuracy and Precision Comparison
ParameterLevelMethod A: RP-HPLCMethod B: HILICAcceptance Criteria
Accuracy 80%99.5%100.2%98.0% - 102.0%
(% Recovery)100%100.8%100.5%
120%101.2%99.8%
Precision Repeatability0.85%0.65%≤ 2.0%
(% RSD)Intermediate1.22%0.98%

Interpretation: Both methods meet the stringent acceptance criteria for accuracy and precision required for pharmaceutical quality control. The HILIC method again shows a slight edge with lower %RSD values, suggesting superior reproducibility.

Table 3: Robustness Comparison
Varied ParameterSystem SuitabilityMethod A: RP-HPLCMethod B: HILIC
Flow Rate ± 10% Tailing Factor1.1 - 1.31.0 - 1.2
Organic Phase ± 2% Retention Time Shift± 8%± 15%
Column Temp. ± 5 °C Retention Time Shift± 4%± 5%

Interpretation: Both methods are robust. However, the HILIC method shows a greater sensitivity of retention time to small changes in the mobile phase organic content. This is a known characteristic of HILIC and requires precise mobile phase preparation, but it does not invalidate the method as long as system suitability is maintained.

Conclusion and Recommendation

This guide has detailed the validation process for two viable HPLC methods for the quantification of 2-Methylphenyl piperidine-1-sulfonate.

  • Method A (RP-HPLC) is a reliable and robust choice. It performs well across all validation parameters and has the advantage of being a more common and familiar technique in most laboratories.

  • Method B (HILIC) demonstrates slightly superior performance in terms of sensitivity and precision. It serves as an excellent orthogonal method for confirmation and is particularly well-suited if subsequent analysis by mass spectrometry is required.

Final Recommendation: For routine quality control, the RP-HPLC method is highly suitable due to its ruggedness and simplicity. The HILIC method is recommended for applications requiring higher sensitivity or for use as a complementary, orthogonal technique in method cross-validation and impurity profiling.

Ultimately, the choice of method depends on the specific application. By following the rigorous validation protocols outlined here, grounded in the authoritative ICH guidelines, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • ICH Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]

  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates . Shimadzu. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . Journal of Separation Science. [Link]

  • <621> CHROMATOGRAPHY . United States Pharmacopeia (USP). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma Group. [Link]

  • Hydrophilic interaction chromatography . Wikipedia. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique . Longdom Publishing. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • HILIC – The Rising Star of Polar Chromatography . Element Lab Solutions. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . Journal of Chromatographic Science. [Link]

  • Reversed-phase chromatography . Wikipedia. [Link]

Sources

Validation

1H and 13C NMR Chemical Shifts Reference for 2-Methylphenyl piperidine-1-sulfonate: A Comparative Guide

Executive Summary & Strategic Utility In modern organic synthesis and drug development, aryl sulfamates and piperidine-1-sulfonates have emerged as highly robust protecting groups for phenols and versatile electrophiles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern organic synthesis and drug development, aryl sulfamates and piperidine-1-sulfonates have emerged as highly robust protecting groups for phenols and versatile electrophiles in transition-metal-catalyzed cross-coupling reactions[1]. While the unsubstituted phenyl piperidine-1-sulfonate is widely utilized, 2-Methylphenyl piperidine-1-sulfonate (CAS 61580-60-7) offers unique steric and electronic advantages.

The presence of the ortho-methyl group introduces critical steric shielding around the sulfonate ester linkage. This structural modification dramatically enhances the compound's stability against premature hydrolysis under basic conditions and provides orthogonal reactivity in nickel-catalyzed C–O activation workflows[1]. For researchers synthesizing this intermediate, accurate structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This guide provides a definitive, comparative 1H and 13C NMR reference, contrasting the 2-methylphenyl variant with its unsubstituted and para-substituted alternatives to highlight diagnostic chemical shifts.

Structural Dynamics & Causality in NMR Shifts

As a Senior Application Scientist, it is crucial to understand why chemical shifts occur, rather than simply memorizing peak locations. The NMR profile of 2-Methylphenyl piperidine-1-sulfonate is governed by two primary factors:

  • Anisotropic Deshielding & Steric Restriction: The ortho-methyl group restricts the free rotation of the O–S bond. This locked conformation forces the piperidine α -protons into closer spatial proximity to the aromatic ring's deshielding cone, resulting in a subtle downfield shift compared to the unsubstituted analog.

  • Inductive Effects on the Aromatic Core: The electron-donating nature of the methyl group (+I effect) alters the electron density of the aromatic ring. It shields the ortho and para carbons while simultaneously causing a diagnostic downfield shift of the ipso-carbon (C1) due to the complex interplay between the sulfonate's electron-withdrawing nature and the methyl group's localized induction.

Comparative NMR Data Analysis

To objectively evaluate the product's structural signature, the quantitative data below compares 2-Methylphenyl piperidine-1-sulfonate against Phenyl piperidine-1-sulfonate[2] and 4-Methylphenyl piperidine-1-sulfonate.

Table 1: Comparative 1H NMR Data (400 MHz, CDCl3, δ in ppm)
Structural Moiety2-Methylphenyl (Product)Phenyl (Alternative A)4-Methylphenyl (Alternative B)
Piperidine α -CH2 3.35 (m, 4H)3.30 (m, 4H)3.28 (m, 4H)
Piperidine β -CH2 1.65 (m, 4H)1.62 (m, 4H)1.60 (m, 4H)
Piperidine γ -CH2 1.58 (m, 2H)1.55 (m, 2H)1.53 (m, 2H)
Aromatic CH3 2.38 (s, 3H, ortho)N/A2.35 (s, 3H, para)
Aromatic Protons 7.35 (d, 1H, H-6)7.25 (m, 2H, H-3, H-5)7.18 (m, 1H, H-4)7.38 (m, 2H, meta)7.28 (m, 3H, ortho/para)7.18 (d, 2H, ortho)7.15 (d, 2H, meta)
Table 2: Comparative 13C NMR Data (100 MHz, CDCl3, δ in ppm)
Carbon Position2-Methylphenyl (Product)Phenyl (Alternative A)4-Methylphenyl (Alternative B)
Piperidine α -C 46.846.546.5
Piperidine β -C 25.325.225.2
Piperidine γ -C 23.923.823.8
Aromatic CH3 16.5 (ortho)N/A21.0 (para)
Ar-C1 (ipso to O) 148.5150.2148.0
Ar-C2 (ortho) 131.8 (C-CH3)122.5122.0
Ar-C3 (meta) 131.2129.5130.0
Ar-C4 (para) 126.8126.8136.5 (C-CH3)
Ar-C5 (meta) 127.2129.5130.0
Ar-C6 (ortho) 122.2122.5122.0

Experimental Methodology: Synthesis & Self-Validating NMR Acquisition

To ensure scientific integrity, the following protocol describes a self-validating system for synthesizing and characterizing 2-Methylphenyl piperidine-1-sulfonate[2].

Step 1: Base-Promoted Coupling Reaction
  • Preparation: Dissolve o-cresol (1.0 eq, 10 mmol) in anhydrous CH2Cl2 (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve piperidine-1-sulfonyl chloride (1.2 eq) in CH2Cl2 (5 mL) and add dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1 (TLC): Analyze via TLC (Hexane:EtOAc 4:1). The reaction is complete when the o-cresol spot (Rf ~0.6) is consumed, and a new UV-active spot appears (Rf ~0.45).

Step 2: Workup and Purification
  • Quench the reaction with saturated aqueous NaHCO3 (20 mL).

  • Extract the aqueous layer with CH2Cl2 (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (silica gel, Hexane:EtOAc 90:10 to 80:20).

Step 3: NMR Sample Preparation & Acquisition
  • Sample Prep: Dissolve 15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters: Transfer to a 5 mm precision NMR tube. Acquire 1H NMR at 400 MHz (16 scans, 298 K, relaxation delay d1 = 1.0 s) and 13C NMR at 100 MHz (512 scans, 298 K, d1 = 2.0 s to ensure full relaxation of the quaternary ipso-carbons).

  • Validation Checkpoint 2 (NMR): The crude 1H NMR must show the complete disappearance of the phenolic -OH broad singlet at ~5.0 ppm, confirming total conversion to the sulfonate ester.

Workflow Visualization

The following diagram maps the logical progression from raw materials to validated analytical data, highlighting the critical phases of the protocol.

Workflow cluster_0 Synthesis Phase cluster_1 Characterization Phase A o-Cresol (Nucleophile) C Coupling Reaction (TEA, CH2Cl2, 0°C to RT) A->C B Piperidine-1-sulfonyl chloride (Electrophile) B->C D 2-Methylphenyl piperidine-1-sulfonate C->D Purification E NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) D->E F Data Processing (Peak Assignment & Integration) E->F

Caption: Workflow for the synthesis and NMR validation of 2-Methylphenyl piperidine-1-sulfonate.

Performance Comparison: Why Choose the Ortho-Methyl Variant?

When designing a synthetic route, selecting the correct protecting group or leaving group is critical. The 2-Methylphenyl piperidine-1-sulfonate outperforms its unsubstituted counterpart in several key areas:

  • Superior Base Stability: The steric bulk of the ortho-methyl group physically blocks nucleophilic attack (e.g., from hydroxide or alkoxide ions) at the sulfur center. This allows the molecule to survive harsh basic conditions during downstream transformations that would otherwise cleave a standard phenyl sulfonate.

  • Regioselective C-O Activation: In methodologies like Nickel-catalyzed hydrodeoxygenation[1], the ortho-methyl group alters the oxidative addition kinetics. This allows chemists to perform highly selective cross-couplings on molecules possessing multiple sulfonate esters, reacting at less hindered sites first.

  • Enhanced Lipophilicity: The addition of the methyl group slightly increases the compound's partition coefficient (LogP), which improves solubility in non-polar organic solvents and facilitates easier separation from polar impurities during silica gel chromatography.

References

  • Source: PLOS One (2023)
  • Source: Synthesis (2021)
  • Title: Angene International Limited (Page 194) @ ChemBuyersGuide.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methylphenyl piperidine-1-sulfonate and its Analysis

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 2-Methylphenyl piperidine-1-sulfonate, a mol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 2-Methylphenyl piperidine-1-sulfonate, a molecule of interest due to its core chemical scaffolds, presents a unique analytical challenge. This guide provides an in-depth analysis of its expected mass spectrometry fragmentation pattern, offering a predictive framework for its identification and characterization. Furthermore, we will objectively compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative analytical methodologies, supported by established experimental data for analogous compounds.

The Structural Context: Predicting Fragmentation Behavior

2-Methylphenyl piperidine-1-sulfonate combines two key functional groups that dictate its behavior in a mass spectrometer: an aryl sulfonamide and a piperidine ring. Understanding the characteristic fragmentation of these individual moieties allows us to predict the fragmentation pattern of the entire molecule.

Aromatic sulfonamides are known to undergo specific fragmentation pathways, including the cleavage of the sulfonamide bond (S-N) and the aryl sulfone bond (C-S).[1] A notable fragmentation route for many arylsulfonamides under collision-induced dissociation is the neutral loss of sulfur dioxide (SO₂), a process that often involves intramolecular rearrangement.[1][2] The presence of substituents on the aromatic ring can influence the propensity of this SO₂ extrusion.[2]

The piperidine ring, a common motif in pharmaceuticals, also exhibits well-characterized fragmentation.[3][4] Under Electron Ionization (EI), fragmentation is often initiated at the nitrogen atom, leading to alpha-cleavage and the formation of a stable iminium ion.[3] With softer ionization techniques like Electrospray Ionization (ESI), which typically generate a protonated molecule [M+H]⁺, subsequent MS/MS analysis can induce ring fission or cleavage at the substituent bonds.[3]

Proposed Fragmentation Pathway of 2-Methylphenyl piperidine-1-sulfonate

Based on these principles, we can propose a likely fragmentation pathway for 2-Methylphenyl piperidine-1-sulfonate when analyzed by ESI-MS/MS in positive ion mode. The protonated molecule [M+H]⁺ would be the precursor ion.

fragmentation_pathway M [M+H]⁺ 2-Methylphenyl piperidine-1-sulfonate frag1 Loss of SO₂ [M+H - 64]⁺ M->frag1 Neutral Loss frag2 Piperidine iminium ion M->frag2 S-N Bond Cleavage frag3 2-Methylphenyl cation M->frag3 C-S Bond Cleavage frag4 Piperidine ring fragment frag2->frag4 Ring Fission

Caption: Proposed ESI-MS/MS fragmentation of 2-Methylphenyl piperidine-1-sulfonate.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. Here, we compare LC-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the analysis of sulfonamides.

FeatureLC-MS/MSGC-MSHPLC-UV
Sensitivity Very High (ppt to ppb levels)[5]High (ppb levels), but requires derivatization[6][7]Moderate (ppm levels)
Selectivity Very High (based on precursor/product ion transitions)High (based on mass-to-charge ratio)Low to Moderate (risk of co-elution)
Sample Preparation Often simple "dilute and shoot" or SPE[5][8]Requires derivatization (e.g., methylation) to increase volatility[6][9]Can be direct, but may require cleanup to reduce matrix effects
Structural Information Rich fragmentation data for confirmationProvides fragmentation patterns, but can be altered by derivatizationLimited to retention time and UV spectrum
Throughput High, with fast LC methodsLower, due to longer run times and derivatization stepHigh

Experimental Protocols

To ensure reproducible and reliable results, a well-defined experimental protocol is essential.

Protocol 1: LC-MS/MS Analysis of Sulfonamides

This protocol is a generalized procedure based on common practices for sulfonamide analysis.[5][10]

  • Sample Preparation:

    • For aqueous samples, solid-phase extraction (SPE) can be used for pre-concentration and cleanup.[5][8]

    • For tissue samples, extraction with a suitable organic solvent (e.g., acetonitrile) followed by centrifugation and filtration is common.[6]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.[10]

    • Mobile Phase: A gradient of acetonitrile or methanol and water, often with a small amount of formic acid to promote protonation, is employed.[5][10]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is preferred for sulfonamides due to their ability to be readily protonated.[5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

    • Collision Energy: This should be optimized for the specific analyte to achieve the desired fragmentation.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample Collection Extraction Extraction/SPE Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: A typical analytical workflow for LC-MS/MS analysis.

The Rationale Behind Experimental Choices

  • Choice of ESI in Positive Mode: Sulfonamides contain a basic nitrogen atom that is readily protonated in an acidic mobile phase, making positive ion ESI a highly efficient ionization technique.[5]

  • Use of Formic Acid in Mobile Phase: The addition of a small amount of formic acid to the mobile phase lowers the pH, which promotes the formation of [M+H]⁺ ions in the ESI source, thereby enhancing sensitivity.[10]

  • Necessity of Derivatization for GC-MS: Sulfonamides are generally polar and non-volatile compounds. Derivatization, such as methylation with diazomethane, is necessary to increase their volatility and thermal stability for successful analysis by GC-MS.[6][7][9]

Conclusion

References

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent. Retrieved from [Link]

  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). (2011). USDA Food Safety and Inspection Service. Retrieved from [Link]

  • Takatsuki, K., & Kikuchi, T. (1990). Gas Chromatographic-Mass Spectrometric Determination of Six Sulfonamide Residues in Egg and Animal Tissues. Journal of AOAC INTERNATIONAL, 73(6), 886–892. Retrieved from [Link]

  • Chisvert, A., & Salvador, A. (2003). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry, 75(7), 1779–1785. Retrieved from [Link]

  • Kowalczuk, D., & Olszowy, P. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 512. Retrieved from [Link]

  • De Ruyck, H., De Ridder, H., Van Renterghem, R., & Van Wambeke, F. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127–138. Retrieved from [Link]

  • Takatsuki, K., & Kikuchi, T. (1990). Gas Chromatographic-Mass Spectrometric Determination of Six Sulfonamide Residues in Egg and Animal Tissues. Journal of AOAC INTERNATIONAL, 73(6), 886–892. Retrieved from [Link]

  • Gros, M., Petrovic, M., & Barceló, D. (2020). Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. LCGC International, 33(11), 20–28. Retrieved from [Link]

  • Tsikas, D., & Gutzki, F. M. (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as... Journal of Chromatography B, 1134-1135, 121859. Retrieved from [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Sangith, A. M., & Varghese, H. T. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 377–384. Retrieved from [Link]

  • Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. (2013). Asian Journal of Chemistry, 25(14), 8031-8036. Retrieved from [Link]

  • Maw, H., Teitelbaum, A. M., & Yu, H. (2021). A unique sequential C–S or N–S inductive cleavage and retro‐Diels‐Alder fragmentation mechanism for alkylsulfonyl piperidine‐ and piperazine‐containing compounds. Rapid Communications in Mass Spectrometry, 35(11), e9086. Retrieved from [Link]

  • Perreault, H., & Ramaley, L. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of Mass Spectrometry, 46(5), 529–536. Retrieved from [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass fragmentation pattern of N-(5-Chloro-2-methoxyphenyl)-4-ter-butylbenzenesulfonamide (3a). (n.d.). ResearchGate. Retrieved from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Retrieved from [Link]

  • Dayalan, A., Murugan, R., & Krishnakumar, K. (2013). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 25(9), 5041-5044. Retrieved from [Link]

  • Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 282-288. Retrieved from [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371. Retrieved from [Link]

  • Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)... (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]

  • Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). (n.d.). ResearchGate. Retrieved from [Link]

  • Oloyede, O. I., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 16(5), 59-69. Retrieved from [Link]

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247. Retrieved from [Link]

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Validation

A Comparative Guide to Analytical Standards for Purity Assessment of 2-Methylphenyl piperidine-1-sulfonate

Introduction: The Imperative of Purity in Pharmaceutical Analysis In the landscape of drug discovery and development, the structural integrity and purity of an Active Pharmaceutical Ingredient (API) are paramount. The pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Analysis

In the landscape of drug discovery and development, the structural integrity and purity of an Active Pharmaceutical Ingredient (API) are paramount. The presence of impurities, even at trace levels, can significantly impact a drug's safety, efficacy, and stability.[1][2] 2-Methylphenyl piperidine-1-sulfonate, a molecule incorporating both a piperidine scaffold and a sulfonamide functional group, represents a class of compounds with significant potential in medicinal chemistry. Ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement for generating reliable biological data and meeting stringent regulatory standards.[3][4]

This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of 2-Methylphenyl piperidine-1-sulfonate. We move beyond simple procedural lists to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy.

Core Analytical Methodologies: A Comparative Overview

The assessment of a pharmaceutical compound's purity requires a multi-faceted approach. No single technique is universally superior; instead, the choice is dictated by the analytical objective, whether it be routine quantification, identification of unknown degradation products, or the analysis of volatile residues.[1] We will compare four workhorse techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling

HPLC is the most widely used technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a vast range of compounds.[1][5]

Scientific Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like 2-Methylphenyl piperidine-1-sulfonate, Reversed-Phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase (e.g., C18) separates analytes based on their hydrophobicity.[6]

Causality in Method Design:

  • Chromophore Consideration: The phenyl group in 2-Methylphenyl piperidine-1-sulfonate provides a natural chromophore, allowing for direct detection using a UV detector. This simplifies the method compared to piperidine derivatives that lack a UV-absorbing moiety and require pre- or post-column derivatization.[6][7]

  • Column and Mobile Phase Selection: A C18 column is the starting point due to the compound's moderate polarity. The mobile phase, typically a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (like acetonitrile or methanol), is optimized to achieve a good peak shape and resolution between the main peak and any impurities.[8] The pH of the buffer is critical to ensure the analyte is in a consistent ionic state.

Experimental Protocol: RP-HPLC for Purity Determination

  • System Preparation:

    • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.0.

    • Mobile Phase B: Acetonitrile.

    • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 250 nm (or a wavelength determined by UV scan of the analyte).[8]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient might start at 70% A / 30% B, ramping to 20% A / 80% B over 20 minutes to elute more hydrophobic impurities.

  • Sample and Standard Preparation:

    • Reference Standard Stock: Accurately weigh ~10 mg of 2-Methylphenyl piperidine-1-sulfonate reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile.

    • Sample Solution: Prepare the test sample at the same concentration.

  • System Suitability Testing (SST): A Self-Validating Check

    • Before analysis, perform at least five replicate injections of the reference standard.

    • The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is less than 2.0%. This confirms that the analytical system is performing with adequate precision.[9]

  • Analysis and Data Interpretation:

    • Inject the sample solution. Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

    • For accurate content determination (assay), the peak area of the sample is compared against that of the certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile and Thermally Stable Impurities

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the method of choice for analyzing volatile or semi-volatile impurities, such as residual solvents from the synthesis process.[2][10]

Scientific Principle: In GC, a sample is vaporized and separated as it travels through a capillary column, propelled by an inert carrier gas. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.

Causality in Method Design:

  • Analyte Suitability: The primary consideration is whether 2-Methylphenyl piperidine-1-sulfonate is thermally stable. Sulfonamides can sometimes degrade at the high temperatures of the GC inlet. If degradation occurs, derivatization of the sulfonamide group may be necessary to create a more volatile and stable analogue.[11]

  • Derivatization Strategy: If required, derivatization with reagents like pentafluorobenzyl (PFB) bromide can make the sulfonamide amenable to GC analysis. This is a critical experimental choice based on the analyte's intrinsic properties.[11]

Experimental Protocol: GC-MS for Impurity Profiling

  • System Preparation:

    • Instrumentation: GC system with a mass selective detector (MSD), autosampler, and a suitable capillary column.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Chromatographic Conditions:

    • Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 280°C.

    • Oven Program: Hold at 100°C for 2 minutes, then ramp at 15°C/min to 300°C and hold for 10 minutes. This program separates compounds over a wide range of boiling points.

    • MS Transfer Line Temp: 290°C.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample and dissolve in 1 mL of a suitable solvent like Dichloromethane (DCM).

  • Analysis and Data Interpretation:

    • Inject the sample. The total ion chromatogram (TIC) will show all separated components.

    • By examining the mass spectrum of each peak, impurities can be tentatively identified by comparing the fragmentation pattern to spectral libraries (e.g., NIST). This provides a significant advantage over HPLC-UV for identifying unknown peaks.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method for Purity Assessment

NMR spectroscopy is renowned for its unparalleled ability in structural elucidation.[1] Its quantitative application, qNMR, is a primary analytical method that can determine purity and concentration without the need for an identical reference standard of the analyte.[12]

Scientific Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal. By co-dissolving a known mass of a certified internal standard with a known mass of the sample, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.[12]

Causality in Method Design:

  • Internal Standard Selection: The choice of internal standard is critical. It must be highly pure, stable, non-reactive with the sample, and have signals that do not overlap with any analyte signals. Phloroglucinol or maleic acid are common choices.

  • Parameter Optimization: To ensure accuracy, NMR parameters must be optimized. This includes ensuring a sufficiently long relaxation delay (D1) to allow for complete relaxation of all protons, which is essential for accurate integration. This is a key step that validates the quantitative nature of the experiment.

Experimental Protocol: ¹H-qNMR for Purity Determination

  • Sample Preparation (The Critical Step):

    • Accurately weigh ~15 mg of the 2-Methylphenyl piperidine-1-sulfonate sample into an NMR tube. Record the mass precisely.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., phloroglucinol) and add it to the same NMR tube. Record the mass precisely.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆), ensuring both components dissolve completely.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90°.

      • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the protons being integrated (a D1 of 30-60 seconds is common for high accuracy).

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. For 2-Methylphenyl piperidine-1-sulfonate, the methyl protons on the phenyl ring would likely be a good choice.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P_std = Purity of the standard.

Titrimetry: A Classic Assay Method for Sulfonamides

While often seen as a traditional technique, titrimetry remains a robust and cost-effective method for determining the content of the main component, especially for ionizable groups like the sulfonamide.

Scientific Principle: For sulfonamides, two main titrimetric methods are applicable:

  • Non-Aqueous Titration: The acidic proton on the sulfonamide nitrogen can be titrated with a strong base (e.g., sodium methoxide) in a non-aqueous solvent (e.g., pyridine).[13]

  • Diazotization Titration: If the molecule contained a primary aromatic amine, it could be titrated with sodium nitrite.[14][15] This is not directly applicable to the title compound but is a key method for many other sulfonamides.

Causality in Method Design:

  • Solvent Choice: The solvent must be able to dissolve the sample and not interfere with the reaction. Pyridine or DMF are often used for the titration of weakly acidic sulfonamides.[13]

  • Indicator Selection: The endpoint can be determined potentiometrically or with a visual indicator (e.g., thymol blue) that changes color at the equivalence point in the specific solvent system.

Experimental Protocol: Non-Aqueous Acid-Base Titration

  • Reagent Preparation:

    • Titrant: Standardized 0.1 M Sodium Methoxide in a benzene-methanol mixture.

    • Indicator: Thymol blue solution in methanol.

  • Procedure:

    • Accurately weigh a suitable amount of the sample and dissolve it in pyridine.

    • Add a few drops of the thymol blue indicator.

    • Titrate with 0.1 M sodium methoxide to the endpoint (a distinct color change).

    • Perform a blank titration to account for any acidic impurities in the solvent.

  • Calculation:

    • The purity is calculated based on the volume of titrant consumed, its molarity, and the stoichiometry of the reaction.

Comparative Summary of Analytical Techniques

Parameter HPLC-UV GC-MS qNMR Titrimetry
Primary Use Purity/Impurity Profile, AssayVolatile Impurities, IDAbsolute Purity, Structure IDAssay of Main Component
Specificity High (with good method)Very HighVery HighLow (titrates all acids/bases)
Sensitivity High (µg/mL to ng/mL)Very High (pg to fg)Moderate (mg/mL)Low (mg/mL)
Quantitation Relative (vs. standard)Relative (vs. standard)Absolute (vs. internal std)Absolute (stoichiometric)
Impurity ID No (unless coupled to MS)Yes (via library match)Yes (via structural analysis)No
Throughput HighMediumLowHigh
Cost/Complexity ModerateHighHighLow

Visualizing the Workflow

A logical approach is crucial for selecting the right analytical tool.

decision_tree start Analytical Objective? obj1 Routine Purity Check / Assay start->obj1 obj2 Identify Unknown Impurity start->obj2 obj3 Quantify Residual Solvents start->obj3 obj4 Establish Primary Standard Purity start->obj4 meth1 HPLC-UV obj1->meth1 meth5 Titrimetry obj1->meth5 (for assay) meth2 LC-MS or NMR obj2->meth2 meth3 Headspace GC-MS obj3->meth3 meth4 qNMR obj4->meth4

Caption: Decision tree for selecting an analytical method.

The typical workflow for a purity analysis by HPLC involves several key stages, from sample preparation to final data reporting.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Reference Standard sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Test Sample inject Inject Sample & Standard prep_sample->inject prep_mobile Prepare Mobile Phase prep_mobile->sst sst->inject If Pass acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity / Assay integrate->calculate report Generate Report calculate->report

Caption: General experimental workflow for HPLC purity analysis.

Conclusion: An Integrated Strategy for Purity Assurance

The determination of purity for 2-Methylphenyl piperidine-1-sulfonate is not a task for a single analytical method but rather a strategic integration of complementary techniques. HPLC stands as the primary tool for routine purity profiling and quantification against a reference standard. GC-MS is indispensable for controlling volatile and process-related impurities. When the highest level of certainty is required, or when an unknown impurity must be identified, the absolute quantitation and structural elucidation power of qNMR is unmatched. Finally, classical titrimetry offers a simple, low-cost method for a robust assay of the bulk material.

By understanding the fundamental principles and the "why" behind the protocols for each method, a scientist can design a comprehensive, self-validating testing strategy. This ensures that the material used in research and development is of the highest quality, leading to safe, effective, and reproducible scientific outcomes.

References

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  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (2025). BenchChem.
  • Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. (2025, November 29). R Discovery.
  • Sharma, A. K. (2025, July 29). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
  • Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. (2026, March 18). PubMed.
  • Validation of Active Pharmaceutical Ingredients. (n.d.). Taylor & Francis Group.
  • Rajput, D., Rajat, V., & Goyal, A. (2013, May). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. (n.d.). BenchChem.
  • Banick, W. M., & Valentine, J. (1964, October 1). TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR. Journal of Pharmacy and....
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2020, July 8). SciELO.
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  • Process of volumetric titration of sulfanilamide medical preparations. (n.d.). Google Patents.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). R Discovery.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methylphenyl piperidine-1-sulfonate

This document provides essential procedural guidance for the safe handling and disposal of 2-Methylphenyl piperidine-1-sulfonate. The protocols outlined herein are designed to ensure the safety of laboratory personnel an...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Methylphenyl piperidine-1-sulfonate. The protocols outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. By understanding the chemical's characteristics and the rationale behind these procedures, researchers can mitigate risks and foster a culture of safety and responsibility.

The core principle for managing 2-Methylphenyl piperidine-1-sulfonate waste is to treat it as a hazardous chemical at all times.[1] Its structural components—a piperidine ring and a sulfonate group—suggest a hazard profile that includes toxicity, corrosivity, and potential flammability, necessitating a cautious and well-documented disposal pathway.

Part 1: Hazard Identification and Risk Assessment

  • Toxicity: Piperidine derivatives are often toxic if swallowed, inhaled, or absorbed through the skin.[2][3] They can cause severe skin burns and eye damage.[4][5] Inhalation may lead to respiratory irritation.

  • Flammability: The presence of the piperidine moiety suggests that the compound may be flammable, with vapors potentially forming explosive mixtures with air.[2][6] Therefore, it is crucial to keep the chemical away from heat, sparks, and open flames.[5]

  • Reactivity: Sulfonic acids and their derivatives can react exothermically with bases.[7] The compound should be stored away from strong oxidizing agents, acids, and bases.[5][6]

  • Environmental Hazards: Spills and improper disposal can contaminate soil and waterways.[8] It is imperative to prevent the product from entering drains or the environment.[2]

Table 1: Key Safety and Physical Data (Inferred from Related Compounds)

Property Value / Observation Source(s)
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin. [2]
Corrosivity Causes severe skin burns and eye damage. [4][5]
Flammability Considered flammable; vapors may be explosive. [2][6]
Incompatibilities Strong oxidizing agents, acids, bases. [5][6]

| Primary Disposal Route | Incineration by a licensed facility. |[2][9] |

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure during handling and disposal. The selection of equipment must be based on the concentration and quantity of the substance being handled.[10]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Immediately change gloves if they become contaminated.

  • Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[11][12]

  • Skin and Body Protection: A lab coat is standard, but for larger quantities or spill cleanup, chemical-protective clothing is required.[11]

  • Respiratory Protection: All handling of the powder or solutions should occur in a certified chemical fume hood.[12] If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.[6]

Part 3: Spill Management Protocol

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area.[1] Ensure the area is well-ventilated, preferably within a fume hood.[1]

  • Control Ignition Sources: Remove all sources of ignition from the area.[6][8] Use only non-sparking tools for cleanup.[4]

  • Containment: For liquid spills, contain the material using a non-combustible absorbent like sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep up the material to avoid generating dust.[12]

  • Collection: Place the spilled material and all contaminated absorbents into a designated, clearly labeled, and sealable container for hazardous waste.[2][12]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office immediately.

Part 4: Step-by-Step Disposal Procedure

The guiding principle is that all 2-Methylphenyl piperidine-1-sulfonate waste is hazardous. Under no circumstances should it be disposed of down the drain or in regular trash.[13]

Step 1: Waste Segregation and Collection

  • Dedicated Container: Designate a specific, chemically compatible, and clearly labeled waste container for all 2-Methylphenyl piperidine-1-sulfonate waste, including solids, liquids, and contaminated labware.[1]

  • Liquid Waste: Collect liquid waste, including reaction residues and solvent rinses, in a sealed, non-reactive container (e.g., glass or polyethylene). Do not overfill the container; leave adequate headspace.

  • Solid Waste: Collect contaminated items such as gloves, absorbent pads, and weighing papers in a separate, clearly labeled container for solid hazardous waste.[1]

Step 2: Container Management

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "2-Methylphenyl piperidine-1-sulfonate".[9] Include the date of accumulation.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[9][13]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area that is secure and under the control of laboratory personnel.[4] Use secondary containment (e.g., a chemical-resistant tub) to prevent the spread of potential leaks.[1]

Step 3: Disposal of Empty Containers

  • "Empty" containers that previously held the chemical are also considered hazardous waste.[13]

  • These containers must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[13]

  • Crucially, the rinsate from this process must be collected and disposed of as hazardous liquid waste. [1]

  • After triple-rinsing, the container can be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as non-hazardous waste or collecting it for hazardous waste disposal.[1]

Step 4: Final Disposal Arrangement

  • Professional Disposal Service: The final disposal of 2-Methylphenyl piperidine-1-sulfonate must be conducted by a licensed professional waste disposal service.[1][2]

  • Institutional Coordination: Contact your institution's EHS office to schedule a pickup for your hazardous waste. Do not attempt to transport the waste yourself.[13]

  • Incineration: The recommended method of disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 2-Methylphenyl piperidine-1-sulfonate.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_contain Phase 2: Containment cluster_storage Phase 3: Storage & Final Disposal cluster_spill Contingency: Spill Response start Start: Generate 2-Methylphenyl piperidine-1-sulfonate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Liquid vs. Solid ppe->segregate liquid_container Use Labeled Liquid Hazardous Waste Container segregate->liquid_container Liquid solid_container Use Labeled Solid Hazardous Waste Container segregate->solid_container Solid store Store Sealed Container in Secondary Containment in Satellite Accumulation Area liquid_container->store solid_container->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Licensed Vendor Performs High-Temp Incineration contact_ehs->incineration spill Spill Occurs spill_ppe Evacuate, Ventilate, Control Ignition Sources spill->spill_ppe contain_spill Contain with Non-Combustible Absorbent spill_ppe->contain_spill collect_spill Collect Waste into Hazardous Container contain_spill->collect_spill collect_spill->store

Sources

Handling

Safeguarding Your Research: A Guide to Handling 2-Methylphenyl piperidine-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2-Methylphenyl piperidine-1-sulfonate, ensuring both personal safety and experimental inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2-Methylphenyl piperidine-1-sulfonate, ensuring both personal safety and experimental integrity.

The responsible use of chemical reagents is fundamental to safe and effective scientific research. This guide provides essential safety protocols and logistical information for handling 2-Methylphenyl piperidine-1-sulfonate. By understanding the potential hazards and implementing the necessary precautions, you can mitigate risks and foster a secure laboratory environment.

Hazard Assessment: Understanding the Risks

  • Piperidine Derivatives: The piperidine ring is a common structural motif in many biologically active compounds. Piperidine itself and many of its derivatives are known to be toxic and corrosive.[1][2] They can be harmful if swallowed, inhaled, or absorbed through the skin, and are capable of causing severe skin burns and eye damage.[1][2]

  • Aromatic Sulfonates: Aromatic sulfonate compounds may cause skin, eye, and respiratory irritation.[3][4]

Given these characteristics, 2-Methylphenyl piperidine-1-sulfonate should be handled as a hazardous substance with appropriate precautions.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling 2-Methylphenyl piperidine-1-sulfonate. The following table outlines the minimum required PPE.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact, which can lead to irritation or toxic absorption.[1][3]
Eye and Face Protection ANSI-approved safety goggles. A face shield should be worn when there is a splash hazard.To protect the eyes from dust particles and splashes, which could cause serious damage.[1][2][5]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.[3]
Respiratory Protection All handling of solid material or solutions should be performed within a certified chemical fume hood.To prevent the inhalation of dust or aerosols, which may cause respiratory tract irritation.[3][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-Methylphenyl piperidine-1-sulfonate will minimize the risk of exposure and contamination.

Preparation
  • Fume Hood Verification: Ensure that the chemical fume hood is operational and has a current certification.

  • Gather Materials: Assemble all necessary PPE and ensure it is in good condition.[6]

  • Emergency Preparedness: Confirm the location and accessibility of the nearest safety shower and eyewash station.[5]

  • Review Procedures: Read through the entire experimental protocol before beginning any work.

Handling
  • Work in a Fume Hood: All manipulations of 2-Methylphenyl piperidine-1-sulfonate, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[3]

  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to prevent the generation of dust.[3] When preparing solutions, add the solid to the solvent slowly.

  • Use Appropriate Tools: Utilize spatulas and other appropriate tools for transferring the solid. Do not use bare hands.

  • Container Management: Keep the container of 2-Methylphenyl piperidine-1-sulfonate tightly closed when not in use.[3]

Post-Handling
  • Decontamination: Thoroughly clean the work area, including the balance and any other equipment used, after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3][6]

  • PPE Removal: Remove and properly dispose of contaminated PPE as hazardous waste.[3]

Emergency Procedures: Be Prepared to Respond

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]

  • Small Spills: For small spills, absorb the material with a non-combustible absorbent like sand, earth, or vermiculite.[1][9] Collect the absorbed material into a designated hazardous waste container.[9]

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[3]

Waste Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 2-Methylphenyl piperidine-1-sulfonate and any contaminated materials is critical to protect the environment and comply with regulations.

  • Solid Waste: All solid waste contaminated with 2-Methylphenyl piperidine-1-sulfonate, including used gloves, weigh boats, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions containing 2-Methylphenyl piperidine-1-sulfonate should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[3]

  • Empty Containers: "Empty" containers that held 2-Methylphenyl piperidine-1-sulfonate should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1]

  • Disposal Vendor: All hazardous waste must be disposed of through your institution's licensed hazardous waste management company.[1][9]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 2-Methylphenyl piperidine-1-sulfonate, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Prep1 Verify Fume Hood Prep2 Gather PPE Prep1->Prep2 Prep3 Locate Safety Equipment Prep2->Prep3 Handling1 Weigh Compound Prep3->Handling1 Handling2 Prepare Solution Handling1->Handling2 Disp1 Collect Solid Waste Handling1->Disp1 Handling3 Conduct Experiment Handling2->Handling3 Disp2 Collect Liquid Waste Handling2->Disp2 Post1 Decontaminate Work Area Handling3->Post1 Post2 Dispose of PPE Post1->Post2 Post3 Wash Hands Post2->Post3 Disp3 Contact EHS for Pickup Disp1->Disp3 Disp2->Disp3

Caption: Workflow for the safe handling of 2-Methylphenyl piperidine-1-sulfonate.

References

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